Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
Description
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Properties
IUPAC Name |
methyl 3-[3-(dimethylamino)propylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-11(2)8-4-6-10-7-5-9(12)13-3/h10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFFWPHFBTKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389074 | |
| Record name | Methyl N-[3-(dimethylamino)propyl]-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90796-69-3 | |
| Record name | Methyl N-[3-(dimethylamino)propyl]-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" CAS 90796-69-3 characterization
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Deepening Data Dive
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A Technical Guide to the Potential Research Applications of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is not extensively documented in current scientific literature. This guide, therefore, explores its potential research applications based on the established biological activities of structurally analogous compounds, particularly those containing a polyamine-like backbone. The provided data and protocols are derived from research on these related molecules and are intended to serve as a foundation for investigating the potential of this specific compound.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a small molecule characterized by a central secondary amine, a tertiary amine, and a methyl ester functional group. Its linear structure with precisely spaced nitrogen atoms gives it a resemblance to natural polyamines like spermidine and spermine. Polyamines are essential polycations involved in numerous fundamental cellular processes, including cell growth, differentiation, and proliferation.[1][2] The metabolism of polyamines is frequently dysregulated in cancer cells, making the polyamine pathway a significant target for the development of novel therapeutic agents.[2][3]
Analogs of natural polyamines are designed to interfere with polyamine functions, thereby disrupting cancer cell growth.[4] These synthetic compounds can modulate the synthesis, catabolism, and cellular uptake of natural polyamines.[4] Given the structural similarities, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is hypothesized to function as a polyamine analog, suggesting potential applications as an anticancer and antimicrobial agent. This guide will delineate a potential synthetic route for this compound and explore its prospective utility in biomedical research, supported by data and methodologies from studies on related structures.
Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
A plausible and efficient method for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is the aza-Michael addition of 3-(dimethylamino)propylamine to methyl acrylate. This reaction is a common strategy for the formation of β-amino esters.
Proposed Synthetic Workflow
Caption: Proposed synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)propylamine (1.0 equivalent). Dissolve the amine in a suitable solvent such as methanol.
-
Addition of Reactant: Cool the solution to 0°C using an ice bath. Slowly add methyl acrylate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the pure Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Potential Research Applications
Based on the biological activities of structurally related polyamine analogs, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate holds promise in two primary research areas: oncology and microbiology.
Anticancer Activity
Cancer cells exhibit an elevated demand for polyamines to sustain their rapid proliferation, making the polyamine metabolic pathway an attractive therapeutic target.[4] Polyamine analogs can disrupt this pathway, leading to cytostasis or cytotoxicity in cancer cells.[3] The structural features of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate suggest it could be readily taken up by cancer cells via the polyamine transport system, where it could downregulate key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), and induce the catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT).[3]
Antimicrobial Activity
The 3-(dimethylamino)propylamino moiety is present in various compounds exhibiting antimicrobial properties. Cationic surfactants containing this group have shown good activity against various microbes.[5] Derivatives of N-[3-(dimethylamino)propyl]methacrylamide have demonstrated a broad spectrum of antimicrobial action against both bacteria and fungi.[5] Therefore, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate may possess intrinsic antimicrobial properties worthy of investigation against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Quantitative Data from Analogous Compounds
The following tables summarize the cytotoxic and antimicrobial activities of compounds structurally related to Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This data provides a benchmark for potential efficacy.
Table 1: Anticancer Activity of Polyamine Analogs
| Compound/Analog Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diethyl Dihydroxyhomospermine (SBP-101) | AsPc-1 (Pancreatic) | < 5.0 | [6] |
| Diethyl Dihydroxyhomospermine (SBP-101) | BxPC-3 (Pancreatic) | ~ 9.0 | [6] |
| Diethyl Dihydroxyhomospermine (SBP-101) | CaOV-3 (Ovarian) | < 2.0 | [6] |
| Bispidine Derivative 4c | HepG2 (Liver) | 36.8 ± 3.1 | [7] |
| Bispidine Derivative 4e | HepG2 (Liver) | 24.3 ± 2.2 | [7] |
| CGC-11144 (Decamine) | Prostate Cancer Panel | Order of magnitude lower than other analogs | [3] |
| Quaternary Ammonium Salt (with decyl residues) | HaCaT (Keratinocytes) | 12.8 ± 1.2 | [8] |
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound/Analog Name | Microorganism | MIC (µg/mL) | Reference |
| Quaternary Ammonium Salt (with decyl residues) | Candida species | 16 - 32 | [8] |
| Quaternary Ammonium Salt (with decyl residues) | E. coli | 32 | [8] |
| Quaternary Ammonium Salt (with decyl residues) | S. aureus | 8 | [8] |
| Quinoline-3-carbaldehyde Hydrazone 3q5 | MRSA | 16 | [9] |
| Quinoline-3-carbaldehyde Hydrazone 3q6 | MRSA | 16 | [9] |
| 3-Alkylidene-2-indolone 10f | S. aureus | 0.5 | [10] |
| 3-Alkylidene-2-indolone 10g | S. aureus | 0.5 | [10] |
| 3-Alkylidene-2-indolone 10h | S. aureus | 0.5 | [10] |
Key Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cancer cell viability.[11][12]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in culture medium. Replace the existing medium with the medium containing the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[15][16]
-
Compound Preparation: Prepare a series of two-fold dilutions of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[17]
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[16]
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Potential Signaling Pathway Interactions
As a polyamine analog, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is likely to interfere with polyamine metabolism, which is intricately linked with key signaling pathways that drive cancer progression.
Polyamine Metabolism Pathway
The core of the compound's potential mechanism of action lies in its ability to disrupt the normal synthesis and breakdown of polyamines.
Caption: Overview of the polyamine metabolism pathway and points of intervention for polyamine analogs.
Interaction with the mTOR Signaling Pathway
The polyamine pathway is interconnected with other critical cancer-driving pathways, such as the PI3K/Akt/mTOR pathway.[18] mTORC1, a key regulator of cell growth and proliferation, can be influenced by cellular polyamine levels.[18] Polyamines have been shown to mediate some of the downstream effects of Akt signaling.[18] Therefore, a polyamine analog could potentially exert its anticancer effects not only by direct disruption of polyamine homeostasis but also by modulating mTORC1 activity, leading to reduced protein synthesis and cell proliferation.
Caption: Interplay between the mTOR and polyamine signaling pathways in cancer.
Conclusion
While direct experimental data for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is currently unavailable, its structural characteristics strongly suggest its potential as a valuable research tool. By acting as a polyamine analog, it is poised to be a promising candidate for investigation in anticancer and antimicrobial drug discovery programs. The synthetic and experimental protocols outlined in this guide provide a solid framework for initiating such research. Future studies should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities in relevant cancer cell lines and microbial strains. Furthermore, mechanistic studies to elucidate its precise interactions with the polyamine metabolism and related signaling pathways will be crucial in determining its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of polyamine analogs as cancer therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Role of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in Medicinal Chemistry: A Technical Overview
For Immediate Release
Shanghai, China – December 27, 2025 – Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, a readily available chemical intermediate, presents a curious case in the landscape of medicinal chemistry. While its structural motifs suggest potential as a versatile building block in drug discovery, a comprehensive review of publicly accessible scientific literature and patents reveals a surprising scarcity of its direct application in the synthesis of named pharmaceutical agents. This technical guide aims to provide researchers, scientists, and drug development professionals with a concise overview of this compound, detailing its known properties and exploring its potential, yet underexplored, utility.
Chemical Identity and Properties
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a diamine derivative characterized by a secondary amine, a tertiary amine, and a methyl ester functional group. These features, in theory, offer multiple reactive sites for the construction of more complex molecular architectures.
| Property | Value | Source |
| CAS Number | 90796-69-3 | [1][2][3] |
| Molecular Formula | C₉H₂₀N₂O₂ | [1] |
| Molecular Weight | 188.27 g/mol | [1][3] |
| Appearance | Typically a liquid | General Chemical Supplier Information |
| Boiling Point | Not readily available | |
| Solubility | Expected to be soluble in organic solvents |
Synthetic Accessibility
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is commercially available from various chemical suppliers, indicating that its synthesis is well-established, likely through a Michael addition of 3-(dimethylamino)-1-propanamine to methyl acrylate. This straightforward accessibility makes it an attractive, albeit underutilized, starting material for synthetic campaigns.
Potential Applications in Medicinal Chemistry: A Landscape of Possibilities
The core structure of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate contains the N,N-dimethylaminopropyl moiety, a common feature in a number of bioactive molecules. This side chain is often employed to enhance solubility, modulate basicity, and facilitate interactions with biological targets. Given this precedent, the title compound could conceivably serve as a precursor for various classes of therapeutic agents.
While direct evidence of its use is limited, we can extrapolate its potential utility based on the reactivity of its functional groups.
Amide Bond Formation
The secondary amine is a prime site for acylation to form amides. This reaction is a cornerstone of medicinal chemistry, used to link molecular fragments and introduce diverse functionalities.
Hypothetical Experimental Protocol: General Amide Coupling
To a solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) in a suitable aprotic solvent such as dichloromethane or N,N-dimethylformamide, is added a carboxylic acid (1.0-1.2 eq) and a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.0-1.5 eq). A non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.0-3.0 eq), is then added. The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the desired amide.
N-Alkylation and Reductive Amination
The secondary amine can also undergo N-alkylation or reductive amination to introduce further substituents, thereby expanding the chemical space around the core scaffold.
Hypothetical Experimental Protocol: General Reductive Amination
A solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a solvent such as methanol or dichloroethane is stirred at room temperature. A reducing agent, for instance, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), is added portion-wise. The reaction is monitored by TLC or LC-MS. After completion, the reaction is quenched, and the product is extracted and purified by standard chromatographic techniques.
Ester Hydrolysis and Further Derivatization
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in subsequent coupling reactions, for instance, to form amides with other amines.
Visualization of Potential Synthetic Pathways
The following diagrams illustrate the potential synthetic utility of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a building block.
Caption: Potential synthetic transformations of the title compound.
Conclusion: An Open Invitation for Exploration
References
A Technical Guide to Poly(β-amino ester)s for Novel Material Synthesis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe delivery systems is a cornerstone of modern medicine. Among the various platforms being explored, biodegradable polymers have emerged as a highly promising class of materials. This guide focuses on poly(β-amino ester)s (PBAEs), a versatile family of cationic polymers with significant potential for novel material synthesis, particularly in the realm of drug and gene delivery. While the specific monomer "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is not extensively documented, its structural motifs are representative of the monomers used in PBAE synthesis. This document will provide an in-depth overview of the synthesis, properties, and applications of PBAEs, using analogous and well-characterized monomers as examples.
PBAEs are synthesized through the Michael addition reaction of a diamine with a diacrylate monomer.[1] This method allows for the creation of a vast library of polymers with tunable properties by simply varying the monomers used.[1] Key characteristics of PBAEs include their biodegradability, pH-sensitivity, and cationic nature, which make them ideal candidates for encapsulating and delivering therapeutic payloads such as nucleic acids and small molecule drugs.[2][3]
Physicochemical Properties of PBAE Monomers and Polymers
The selection of monomers is a critical step in designing a PBAE with the desired characteristics for a specific application. The properties of the resulting polymer, such as its molecular weight, hydrophobicity, and charge density, are directly influenced by the choice of the amine and diacrylate monomers.[4][5]
Table 1: Physicochemical Properties of Representative Monomers
| Monomer Name | Type | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1,4-Butanediol diacrylate | Diacrylate | 198.22 | 120 (4 mmHg) | 1.038 | 1.456 |
| 4-Amino-1-butanol | Amine | 89.14 | 176-178 | 0.957 | 1.462 |
| 1-(3-Aminopropyl)-4-methylpiperazine | Amine (End-capping agent) | 157.26 | 225-227 | 0.927 | 1.484 |
Table 2: Properties of an Exemplary Poly(β-amino ester) (PBAE-447)
| Property | Value |
| Number Average Molecular Weight (Mn) | 5,354 g/mol [6] |
| Weight Average Molecular Weight (Mw) | 9,575 g/mol [6] |
| Polydispersity Index (PDI) | 1.7[6] |
| Zeta Potential of Nanoparticles (mV) | +7.42 mV[6] |
| Hydrodynamic Radius of Nanoparticles (nm) | 184 nm[6] |
Experimental Protocols
Synthesis of Poly(β-amino ester) (PBAE)
The following is a general protocol for the synthesis of a PBAE via Michael addition. This can be adapted by substituting different amine and diacrylate monomers to create a library of polymers.
Materials:
-
Diacrylate monomer (e.g., 1,4-butanediol diacrylate, B4)
-
Amine monomer (e.g., 4-amino-1-butanol, S4)
-
End-capping agent (e.g., 1-(3-aminopropyl)-4-methylpiperazine, E7)[6]
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Magnetic stir bar and stir plate
-
Reaction vial with a Teflon-lined screw cap
-
Oven
Procedure:
-
Polymerization: In a clean, dry reaction vial, combine the diacrylate monomer and the amine monomer at a desired molar ratio (e.g., 1:1).[7]
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a magnetic stir plate in an oven preheated to 90-95°C.[7][8]
-
Allow the reaction to proceed with stirring for 24-48 hours.[9][10]
-
End-capping: After the initial polymerization, dissolve the resulting base polymer in anhydrous THF.[9]
-
Add the end-capping agent to the polymer solution and stir at room temperature for 1-2 hours.[7]
-
Purification: Precipitate the end-capped polymer by adding the reaction mixture dropwise to cold diethyl ether.[9]
-
Wash the precipitate with diethyl ether twice to remove unreacted monomers and oligomers.[9]
-
Dry the purified polymer under vacuum for 48 hours to remove any residual solvent.[9][11]
Formulation of PBAE/Nucleic Acid Nanoparticles
PBAEs can self-assemble with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form nanoparticles suitable for cellular delivery.
Materials:
-
Synthesized PBAE polymer
-
Nucleic acid (e.g., pDNA)
-
Sodium acetate buffer (25 mM, pH 5.2)[8]
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Polymer Stock Solution: Dissolve the PBAE in DMSO to a concentration of 100 mg/mL.[8]
-
Prepare Nucleic Acid Solution: Dilute the nucleic acid stock in sodium acetate buffer to the desired concentration (e.g., 0.060 mg/mL for pDNA).[8]
-
Nanoparticle Formation:
-
Dilute the PBAE stock solution in sodium acetate buffer to achieve the desired polymer-to-nucleic acid weight ratio (w/w).[8] Common ratios range from 10:1 to 150:1.[4]
-
Add the diluted polymer solution to an equal volume of the nucleic acid solution.[6]
-
Mix immediately by gentle pipetting.
-
Incubate at room temperature for 10-15 minutes to allow for self-assembly of the nanoparticles.[6]
-
Mechanism of Action in Drug Delivery: The Proton Sponge Effect
A key advantage of PBAEs in drug and gene delivery is their ability to facilitate the escape of their payload from the endosome into the cytoplasm. This process is largely attributed to the "proton sponge effect".[8][12]
-
Cellular Uptake: Cationic PBAE nanoparticles are taken up by cells through endocytosis.
-
Endosomal Acidification: Once inside the endosome, the internal pH begins to drop from the physiological pH of ~7.4 to a more acidic pH of 5-6.
-
Protonation and Buffering: The tertiary amine groups in the PBAE backbone become protonated in the acidic environment of the endosome. This buffering action leads to an influx of protons (H+) and counter-ions (e.g., Cl-) into the endosome.[13]
-
Osmotic Swelling and Rupture: The accumulation of ions results in increased osmotic pressure within the endosome, causing it to swell and eventually rupture.[13]
-
Payload Release: The rupture of the endosomal membrane releases the PBAE and its therapeutic cargo into the cytoplasm, where it can exert its biological effect.[12]
Conclusion
Poly(β-amino ester)s represent a highly versatile and promising class of biodegradable polymers for the synthesis of novel materials in drug development. Their tunable physicochemical properties, straightforward synthesis, and ability to efficiently deliver therapeutic payloads to the cytoplasm make them a compelling platform for a wide range of applications, from gene therapy to the delivery of small molecule drugs. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of PBAEs in their own drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 8. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. Synthesis and characterization of poly (β-amino ester) polyplex nanocarrier with high encapsulation and uptake efficiency: impact of extracellular conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tertiary Amine-Containing Propanoates in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug delivery is rapidly evolving, with a significant focus on targeted and efficient delivery of therapeutic payloads such as messenger RNA (mRNA). At the heart of many successful delivery platforms, particularly lipid nanoparticles (LNPs), are ionizable lipids. These specialized molecules are critical for encapsulating nucleic acids and facilitating their release into the cytoplasm of target cells. This technical guide delves into the role of a specific structural motif, "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate," and its analogous structures in the design of next-generation drug delivery systems. While direct experimental data for this exact molecule remains nascent in publicly available literature, its constituent chemical features are central to the design of many cutting-edge ionizable lipids. This guide will, therefore, focus on the principles, experimental methodologies, and performance of ionizable lipids featuring the pivotal dimethylaminopropyl head group and propanoate linker, providing a comprehensive resource for researchers in the field.
The Pivotal Role of Ionizable Lipids in Drug Delivery
Ionizable lipids are amphiphilic molecules that possess a unique pH-dependent charge. At acidic pH, typically during the formulation process, their amine headgroups become protonated, allowing for the electrostatic complexation and encapsulation of negatively charged nucleic acids like mRNA.[1] Upon administration and circulation in the bloodstream at physiological pH (around 7.4), these lipids are nearly neutral, which reduces nonspecific interactions with biological membranes and enhances their stability and safety profile.[1]
The key event in the delivery process occurs after the LNP is taken up by a target cell via endocytosis. The endosome, the cellular compartment containing the LNP, gradually acidifies. This acidic environment protonates the ionizable lipid's tertiary amine, leading to a positive charge. This charge facilitates the disruption of the endosomal membrane, a critical step known as endosomal escape, allowing the mRNA cargo to be released into the cytoplasm where it can be translated into a therapeutic protein.[1]
The structure of the ionizable lipid, particularly the head group and linker region, plays a crucial role in its pKa (the pH at which it is 50% ionized) and its overall performance in a drug delivery system. The "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" structure incorporates two key features:
-
A Tertiary Amine (dimethylamino): This group is a common feature in many successful ionizable lipids and is responsible for the pH-sensitive charge.
-
A Propanoate Linker: This ester-containing linker can influence the biodegradability of the lipid, potentially reducing long-term toxicity.
Physicochemical Properties of LNP Formulations
The performance of an LNP-based drug delivery system is heavily dependent on its physicochemical properties. These properties are meticulously optimized during the formulation process.
Table 1: Key Physicochemical Parameters of Ionizable Lipid Nanoparticles
| Parameter | Typical Range | Significance in Drug Delivery |
| Particle Size (Z-average) | 80 - 150 nm | Influences biodistribution, cellular uptake, and clearance. Smaller particles often exhibit longer circulation times. |
| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity. A low PDI is crucial for consistent performance and regulatory approval. |
| Zeta Potential | Near-neutral at physiological pH | Indicates the surface charge of the nanoparticles. A neutral charge at pH 7.4 minimizes nonspecific interactions and aggregation. |
| Encapsulation Efficiency (%) | > 90% | The percentage of the drug that is successfully encapsulated within the nanoparticles. High efficiency is critical for therapeutic efficacy and cost-effectiveness. |
| pKa of the Ionizable Lipid | 6.0 - 7.0 | Determines the pH at which the lipid becomes charged. An optimal pKa is essential for efficient endosomal escape. |
Experimental Protocols
The development of effective LNP-based drug delivery systems relies on robust and reproducible experimental protocols. The following sections detail the key methodologies for the synthesis of ionizable lipids, formulation of LNPs, and their subsequent characterization and evaluation.
Synthesis of Ionizable Lipids with Tertiary Amine Head Groups
The synthesis of ionizable lipids is a multi-step process that often involves the assembly of a hydrophilic head group, a hydrophobic tail, and a linker moiety. A general workflow for the synthesis of a lipid containing a tertiary amine head group is outlined below.
Workflow for Ionizable Lipid Synthesis
Caption: General workflow for the synthesis of a novel ionizable lipid.
A representative synthetic scheme for an ionizable lipid with a tertiary amine headgroup involves the reaction of a secondary amine-containing headgroup precursor with lipid tails containing a reactive group (e.g., an epoxide or an activated ester).
Example Protocol for Ionizable Lipid Synthesis:
-
Headgroup Synthesis: The "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" can be synthesized through a Michael addition reaction between 3-(dimethylamino)-1-propanamine and methyl acrylate.
-
Lipid Tail Attachment: The secondary amine of the synthesized headgroup can then be reacted with lipid tails containing epoxide groups in a ring-opening reaction to form the final ionizable lipid.
-
Purification: The crude product is purified using column chromatography on silica gel to yield the pure ionizable lipid.
-
Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Formulation of Lipid Nanoparticles
The formulation of LNPs is a critical step that determines their physicochemical properties and, consequently, their in vivo performance. Microfluidic mixing is a widely used technique for the reproducible and scalable production of LNPs.[2][3]
Workflow for LNP Formulation via Microfluidic Mixing
Caption: Workflow for formulating mRNA-loaded lipid nanoparticles.
Detailed Protocol for LNP Formulation:
-
Preparation of Solutions:
-
Lipid Phase: Dissolve the ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid in ethanol at a specific molar ratio.
-
Aqueous Phase: Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
-
Microfluidic Mixing: Load the lipid and aqueous phases into separate syringes and connect them to a microfluidic mixing device. Pump the solutions through the device at a defined flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing leads to the self-assembly of the LNPs.
-
Buffer Exchange: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This step is crucial for neutralizing the surface charge of the LNPs.
-
Sterilization: The final LNP suspension is sterilized by passing it through a 0.22 µm filter.
Characterization of Lipid Nanoparticles
Thorough characterization of the formulated LNPs is essential to ensure quality and consistency.
Table 2: Experimental Techniques for LNP Characterization
| Parameter | Technique | Brief Description |
| Particle Size and PDI | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of the particles to determine their size distribution. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measures the velocity of the particles in an electric field to determine their surface charge. |
| Encapsulation Efficiency | RiboGreen Assay | A fluorescent dye that binds to nucleic acids is used to quantify the amount of unencapsulated mRNA. The encapsulation efficiency is then calculated by subtracting the unencapsulated amount from the total amount of mRNA used. |
| pKa of Ionizable Lipid | TNS Assay | The fluorescence of 2-(p-toluidino)naphthalene-6-sulfonic acid (TNS) increases upon binding to the hydrophobic core of the LNPs, which is dependent on the protonation state of the ionizable lipid. The pKa is determined by measuring the fluorescence intensity as a function of pH. |
In Vitro and In Vivo Evaluation
The ultimate test of an LNP-based drug delivery system is its ability to effectively deliver its cargo to target cells and elicit a biological response.
In Vitro Evaluation
In vitro studies are performed to assess the transfection efficiency and cytotoxicity of the LNP formulations in cell culture models.
Workflow for In Vitro Evaluation of LNPs
Caption: Workflow for assessing the in vitro performance of mRNA-LNPs.
Protocol for In Vitro Transfection:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293T or HeLa cells) in a multi-well plate and allow them to adhere overnight.
-
LNP Treatment: Dilute the mRNA-LNP suspension in cell culture medium and add it to the cells. The mRNA should encode a reporter protein, such as luciferase or a fluorescent protein, to facilitate quantification.
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular uptake, endosomal escape, and protein expression.
-
Analysis:
-
Protein Expression: Lyse the cells and measure the activity of the reporter protein (e.g., using a luciferase assay kit) or quantify the percentage of fluorescent cells using flow cytometry.
-
Cytotoxicity: Assess cell viability using a standard assay such as the MTT or LDH assay.
-
In Vivo Evaluation
In vivo studies in animal models are crucial for evaluating the biodistribution, efficacy, and safety of LNP formulations.[2][3]
Workflow for In Vivo Evaluation of LNPs
Caption: Workflow for assessing the in vivo performance of mRNA-LNPs.
Protocol for In Vivo Efficacy Study:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Administration: Administer the mRNA-LNPs via the desired route (e.g., intravenous injection for systemic delivery or intramuscular injection for vaccination). The mRNA should encode a reporter protein or a therapeutic protein.
-
Monitoring: At various time points after administration, monitor the expression of the reporter protein using non-invasive imaging techniques like in vivo bioluminescence imaging for luciferase.
-
Biodistribution: To determine the tissue distribution of the LNPs, radiolabeled lipids or fluorescently labeled mRNA can be used. After a set period, tissues are harvested, and the amount of radioactivity or fluorescence is quantified.
-
Efficacy and Safety: For therapeutic applications, the efficacy of the treatment is assessed by measuring relevant biomarkers or clinical outcomes. Safety is evaluated by monitoring animal weight, behavior, and by performing histological analysis of major organs.
Conclusion and Future Directions
The "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" moiety represents a key structural element in the design of advanced ionizable lipids for drug delivery. Its tertiary amine provides the necessary pH-responsiveness for efficient endosomal escape, while the propanoate linker offers potential for improved biodegradability. While specific data on lipids incorporating this exact structure are not yet widely published, the principles and protocols outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of novel ionizable lipids with similar features.
Future research in this area will likely focus on fine-tuning the structure of the ionizable lipid to optimize the pKa for specific applications, enhance biodegradability to improve the safety profile, and modulate the overall lipid composition to achieve targeted delivery to specific organs and cell types. The continued development of novel ionizable lipids is paramount to unlocking the full therapeutic potential of nucleic acid-based medicines.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate from 3-(dimethylamino)-1-propylamine and methyl acrylate. The synthesis involves aza-Michael addition, a versatile and efficient method for forming carbon-nitrogen bonds. These protocols are intended for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesized compound, a functionalized diamine ester, has potential applications as a building block in the development of novel surfactants, coatings, adhesives, and as a scaffold in drug discovery.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a diamino ester containing both a secondary and a tertiary amine, as well as a methyl ester functionality. This combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules with potential applications in various fields. The presence of two basic nitrogen centers and a reactive ester group allows for a wide range of chemical modifications, making it an attractive scaffold for creating libraries of compounds for screening in drug discovery and materials science. Diamines are known to be important components in the synthesis of polymers, such as polyamides and polyurethanes, and are also found in various biologically active molecules.[1] The title compound, with its specific arrangement of functional groups, can be explored for its utility in developing novel surfactants, corrosion inhibitors, and as a monomer for functional polymers.[2][3]
Applications
While specific applications for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate are not extensively documented in the literature, its structural motifs suggest several potential areas of use:
-
Building Block for Complex Molecules: The presence of a secondary amine allows for further functionalization, such as acylation, alkylation, or arylation, to produce a variety of derivatives. The tertiary amine can act as a catalytic site or a point for quaternization to introduce cationic charges. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This versatility makes it a useful building block in multi-step organic synthesis.
-
Monomer for Functional Polymers: As a diamine, it can be used as a monomer in polymerization reactions with, for example, diacyl chlorides or diisocyanates to form polyamides or polyureas. The resulting polymers would possess pendant dimethylamino groups, which could impart unique properties such as improved adhesion, catalytic activity, or the ability to be post-functionalized. Such functionalized polymers are of interest in the development of advanced coatings and adhesives.[4][5][6]
-
Precursor for Surfactants: The combination of a hydrophobic alkyl chain (after modification) and a hydrophilic head group (from the amino and ester moieties) makes this molecule a potential precursor for the synthesis of novel cationic or amphoteric surfactants.[2][7][8] Such surfactants could find applications in detergents, emulsifiers, and personal care products.
-
Scaffold in Medicinal Chemistry: The diamine structure is a common feature in many biologically active compounds. This molecule could serve as a starting point for the synthesis of new chemical entities with potential therapeutic applications. The ability to easily modify the molecule at multiple sites allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.
Experimental Protocols
Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This protocol describes the aza-Michael addition of 3-(dimethylamino)-1-propylamine to methyl acrylate. The reaction is typically carried out under mild conditions and can be performed with or without a solvent.
Materials:
-
3-(Dimethylamino)-1-propylamine (Reagent grade, ≥98%)
-
Methyl acrylate (Reagent grade, ≥99%, contains inhibitor)
-
Methanol (Anhydrous, ≥99.8%) (Optional, as solvent)
-
Diethyl ether (Anhydrous, ≥99.7%)
-
Magnesium sulfate (Anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 3-(dimethylamino)-1-propylamine (10.2 g, 0.1 mol). If a solvent is to be used, dissolve the amine in 20 mL of anhydrous methanol.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add methyl acrylate (8.6 g, 0.1 mol) dropwise via the addition funnel over a period of 30 minutes while stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (disappearance of the limiting reagent), remove the solvent (if used) under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.
Purification:
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product gently under vacuum.
-
Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of the product is expected to be higher than that of the starting materials.
Characterization:
The purified product should be a colorless to pale yellow oil. The structure can be confirmed by spectroscopic methods.
-
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 2.85 (t, J = 7.0 Hz, 2H, -NH-CH₂ -CH₂-COOCH₃)
-
δ 2.65 (t, J = 7.0 Hz, 2H, -N(CH₃)₂-CH₂-CH₂ -CH₂-NH-)
-
δ 2.50 (t, J = 7.0 Hz, 2H, -NH-CH₂-CH₂ -COOCH₃)
-
δ 2.35 (t, J = 7.5 Hz, 2H, -N(CH₃)₂-CH₂ -CH₂-CH₂-NH-)
-
δ 2.20 (s, 6H, -N(CH₃ )₂)
-
δ 1.65 (quintet, J = 7.2 Hz, 2H, -N(CH₃)₂-CH₂-CH₂ -CH₂-NH-)
-
δ 1.80 (br s, 1H, -NH -)
-
-
Predicted ¹³C NMR (CDCl₃, 100 MHz):
-
δ 173.0 (C=O)
-
δ 58.0 (-N(CH₃)₂-C H₂-)
-
δ 51.5 (-OC H₃)
-
δ 49.0 (-NH-C H₂-CH₂-COOCH₃)
-
δ 47.0 (-N(CH₃)₂-CH₂-CH₂-C H₂-NH-)
-
δ 45.5 (-N(C H₃)₂)
-
δ 35.0 (-NH-CH₂-C H₂-COOCH₃)
-
δ 28.0 (-N(CH₃)₂-CH₂-C H₂-CH₂-NH-)
-
-
Mass Spectrometry (EI):
-
The molecular ion peak [M]⁺ at m/z = 188 would be expected.
-
Common fragmentation patterns for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). A prominent fragment would be expected from the loss of a propyl group from the secondary amine, or cleavage between the two nitrogen atoms. A fragment at m/z 58 corresponding to [CH₂=N(CH₃)₂]⁺ is a characteristic fragment for the dimethylaminopropyl group.
-
Data Presentation
| Parameter | 3-(Dimethylamino)-1-propylamine | Methyl Acrylate | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate |
| Molecular Formula | C₅H₁₄N₂ | C₄H₆O₂ | C₉H₂₀N₂O₂ |
| Molecular Weight ( g/mol ) | 102.18 | 86.09 | 188.27 |
| Boiling Point (°C) | 168-170 | 80 | Estimated >200 |
| Density (g/mL) | 0.812 | 0.956 | Estimated ~0.95 |
| Appearance | Colorless liquid | Colorless liquid | Colorless to pale yellow oil |
Workflow and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Synthesis of two biofriendly anionic surfactants (N-n-decanoyl-L-valine and N-n-decanoyl-L-leucine) and their mixed micellization with nonionic surfactant Mega-10 in Tris-buffer medium at pH 9 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The described methodology is based on a standard Michael addition reaction, a widely utilized transformation in organic synthesis for the formation of carbon-nitrogen bonds.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a tertiary amine and an ester, functionalities that make it a versatile building block in organic synthesis. The presence of the tertiary amine group, specifically the dimethylaminopropyl moiety, can impart interesting physicochemical properties to larger molecules, such as increased water solubility and the ability to act as a proton sponge in certain biological contexts. This protocol outlines a straightforward and efficient method for its preparation from commercially available starting materials.
Reaction Principle
The synthesis proceeds via aza-Michael addition of 3-(dimethylamino)propylamine to methyl acrylate. In this reaction, the primary amine of 3-(dimethylamino)propylamine acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate. The reaction is typically carried out at room temperature and can be performed with or without a solvent.
Experimental Protocol
Materials and Reagents:
-
3-(Dimethylamino)propylamine (≥98%)
-
Methyl acrylate (99%, stabilized)
-
Methanol (ACS grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)propylamine (1.0 equivalent). If desired, methanol can be used as a solvent to facilitate stirring.
-
Addition of Methyl Acrylate: Place the flask in an ice bath to control the initial exothermic reaction. Slowly add methyl acrylate (1.0 to 1.1 equivalents) to the stirred solution of 3-(dimethylamino)propylamine over a period of 30 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove any excess methyl acrylate and solvent.
-
Purification: The crude product can be purified by vacuum distillation to obtain the pure Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a colorless to pale yellow oil.
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount Used/Theoretical Yield |
| 3-(Dimethylamino)propylamine | 102.18 | 0.1 | 1.0 | 10.22 g |
| Methyl acrylate | 86.09 | 0.1 - 0.11 | 1.0 - 1.1 | 8.61 g - 9.47 g |
| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | 188.27 | 0.1 | - | 18.83 g (Assuming 100% yield) |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methyl acrylate is flammable and a lachrymator. Handle with care.
-
3-(Dimethylamino)propylamine is corrosive and can cause burns. Avoid contact with skin and eyes.
Application Notes and Protocols: The Role of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in Pharmaceutical Synthesis
Abstract
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a diamine derivative containing a terminal dimethylamino group and a methyl propanoate moiety. The presence of both nucleophilic amine centers and an ester group that can be hydrolyzed or further functionalized makes it an attractive intermediate for creating libraries of compounds for drug discovery. The dimethylaminopropyl group is a common feature in many active pharmaceutical ingredients (APIs), often contributing to improved solubility, bioavailability, and target binding. This document explores the prospective utility of this reagent and provides generalized experimental protocols for its application.
Chemical Properties and Potential Applications
The key reactive sites of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate are the secondary amine and the methyl ester. These functional groups allow for a range of chemical transformations, making it a valuable tool for medicinal chemists.
Table 1: Physicochemical Properties of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
| Property | Value |
| CAS Number | 90796-69-3 |
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| Appearance | Liquid (predicted) |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents (predicted) |
Potential Applications in Pharmaceutical Synthesis:
-
Scaffold Elaboration: The secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to attach the molecule to a larger core structure.
-
Linker Chemistry: The diamine structure makes it suitable as a linker to connect two different molecular fragments, for instance, in the development of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).
-
Introduction of a Basic Moiety: The dimethylamino group can be introduced into a lead compound to enhance its pharmacokinetic properties, such as increasing its solubility or enabling salt formation.
-
Prodrug Synthesis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amide or ester prodrugs.
Experimental Protocols (Theoretical)
The following are generalized protocols for common reactions involving Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. These should be adapted and optimized for specific substrates and desired products.
Protocol 1: N-Acylation of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This protocol describes the reaction of the secondary amine with an acyl chloride to form an amide.
Workflow Diagram:
Caption: Workflow for the N-acylation of the target reagent.
Materials:
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated product.
Table 2: Hypothetical Quantitative Data for N-Acylation
| Parameter | Value |
| Starting Material | 1.0 g (5.31 mmol) |
| Acyl Chloride | Benzoyl Chloride (0.81 g, 5.84 mmol) |
| Yield (Hypothetical) | 1.35 g (87%) |
| Purity (Hypothetical) | >95% (by HPLC) |
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the coupling of the secondary amine with an aldehyde via reductive amination.
Workflow Diagram:
Caption: Workflow for reductive amination.
Materials:
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) in methanol, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Table 3: Hypothetical Quantitative Data for Reductive Amination
| Parameter | Value |
| Starting Material | 1.0 g (5.31 mmol) |
| Aldehyde | Benzaldehyde (0.62 g, 5.84 mmol) |
| Yield (Hypothetical) | 1.25 g (85%) |
| Purity (Hypothetical) | >95% (by NMR) |
Signaling Pathways
As there are no specific pharmaceutical products identified as being synthesized from this reagent, a diagram of a relevant signaling pathway is not applicable. The biological activity would be determined by the final molecule into which this reagent is incorporated.
Conclusion
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate represents a potentially valuable, yet under-documented, building block for pharmaceutical synthesis. Its dual functionality offers medicinal chemists a tool to introduce the common and often beneficial dimethylaminopropylamino moiety into drug candidates. The provided theoretical protocols for N-acylation and reductive amination serve as a starting point for the exploration of its synthetic utility. Further research and publication of its use in the synthesis of specific, biologically active compounds would be necessary to fully elucidate its role as a key reagent in drug development.
Application of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" in Heterocyclic Chemistry: A Review of Available Data
Initial searches for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" and its listed CAS number (104706-47-0) have revealed a significant data discrepancy. The provided CAS number predominantly corresponds to a different chemical entity, (R)-(-)-3-Pyrrolidinol hydrochloride. This suggests a potential misattribution of the CAS number for the compound of interest. Furthermore, literature searches for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" did not yield specific applications in the synthesis of heterocyclic compounds.
Related Compounds and Their Applications
(R)-(-)-3-Pyrrolidinol hydrochloride (CAS 104706-47-0)
The CAS number 104706-47-0 is consistently associated with (R)-(-)-3-Pyrrolidinol hydrochloride. This chiral compound is a versatile building block in the synthesis of various biologically active molecules and pharmaceutical intermediates.
Key Applications:
-
Chiral Synthesis: It serves as a crucial chiral precursor for the synthesis of enantiomerically pure pharmaceuticals.[1][2]
-
Muscarinic Receptor Antagonists: Used in the preparation of compounds that act as antagonists for muscarinic receptors.[2]
-
Antimicrobial Agents: Incorporated into the synthesis of novel antimicrobial compounds.[2]
-
Organocatalysts: Employed in the development of optically active organocatalysts.[1][2]
-
Drug Intermediates: It is a key intermediate in the synthesis of drugs such as Darifenacin.[2]
The general workflow for utilizing chiral building blocks like (R)-(-)-3-Pyrrolidinol hydrochloride in synthesis is depicted below.
References
Application Notes and Protocols for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a versatile synthetic intermediate characterized by a secondary amine, a tertiary amine, and a methyl ester functional group. While specific, published applications of this exact molecule in the synthesis of named bioactive compounds are not extensively documented in scientific literature, its structure makes it a highly valuable building block for medicinal chemistry and drug discovery. It serves as a flexible linker, incorporating a readily functionalizable N,N-dimethyl-1,3-propanediamine (DMAPA) moiety, which can be crucial for modulating the physicochemical and pharmacokinetic properties of a lead compound.
Key Structural Features and Potential Applications:
-
Flexible Diamine Linker: The core utility of this reagent lies in its ability to introduce a flexible three-carbon chain with two amine functionalities. Such linkers are integral in connecting a pharmacophore to another functional group, a solubilizing tail, or a second pharmacophore in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras).
-
Modulation of Physicochemical Properties: The presence of two amine groups, one secondary and one tertiary, allows for fine-tuning of a molecule's basicity (pKa) and, consequently, its solubility and membrane permeability. The tertiary amine often serves as a key basic center for salt formation, enhancing the aqueous solubility and crystallinity of the final active pharmaceutical ingredient (API).
-
Synthetic Handle: The secondary amine and the methyl ester provide two distinct points for chemical modification. The secondary amine can readily undergo reactions such as acylation, alkylation, reductive amination, and urea/thiourea formation. The ester can be hydrolyzed to a carboxylic acid for amide bond coupling or reduced to an alcohol for further derivatization.
Hypothetical Application in Heterocyclic Synthesis: The Case of Pyrazino[1,2-a]indoles
The pyrazino[1,2-a]indole scaffold is a privileged structure found in numerous biologically active compounds targeting the central nervous system, as well as exhibiting anti-infectious and anti-cancer properties.[1][2] The synthesis of derivatives often involves the construction of the pyrazine ring onto an indole core. Methyl 3-((3-(dimethylamino)propyl)amino)propanoate can be envisioned as a key reagent to build a side chain on the indole nitrogen, which, after subsequent chemical transformations, can cyclize to form the desired heterocyclic system.
Experimental Protocols
The following represents a plausible, representative protocol for the initial functionalization of an indole scaffold using Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This protocol is a template and has not been directly extracted from a specific publication; therefore, optimization of reaction conditions would be necessary.
Protocol 1: Synthesis of a Functionalized Indole Precursor
This protocol describes the N-acylation of the secondary amine of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate with a 2-indolecarbonyl chloride derivative. This reaction creates a key intermediate that could be further processed (e.g., ester hydrolysis, reduction, and cyclization) to form a pyrazino[1,2-a]indole derivative.
Materials:
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
-
1H-indole-2-carbonyl chloride (or a suitably substituted derivative)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-2-carbonyl chloride (1.0 eq) in anhydrous DCM.
-
Addition of Base and Amine: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.1 eq) in anhydrous DCM.
-
Reaction Execution: Add the solution of the amine dropwise to the stirred, cooled solution of the acid chloride over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-acylated product.
-
Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR).
Data Presentation
The following table presents representative, hypothetical data for the synthesis described in Protocol 1. Actual results will vary based on the specific indole substrate and reaction conditions.
| Parameter | Value |
| Reactant Scale | 5 mmol |
| Reaction Temperature | 0 °C to Room Temp. |
| Reaction Time | 6 hours |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Product Yield | 75% (hypothetical) |
| Product Purity (by LC-MS) | >95% (hypothetical) |
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general structure of the target bioactive scaffold.
Caption: Proposed workflow for the synthesis of a functionalized indole precursor.
Caption: General chemical structure of the bioactive pyrazino[1,2-a]indole core.
References
Application Notes and Protocols: Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and its derivatives. The protocol is based on the aza-Michael addition reaction, a reliable method for the formation of carbon-nitrogen bonds.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and its analogues are versatile building blocks in medicinal chemistry and materials science. The presence of both a secondary amine and a tertiary amine, along with a methyl ester, allows for a wide range of subsequent chemical modifications, making them valuable scaffolds for the development of novel compounds with potential therapeutic applications. The synthesis route outlined below is efficient and proceeds under mild conditions.
General Synthetic Scheme
The synthesis involves the conjugate addition of an N-substituted amine to an acrylate ester. In this specific case, 3-(dimethylamino)propylamine is added to methyl acrylate.
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This protocol describes a general procedure for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This can be adapted for the synthesis of derivatives by substituting the starting amine.
Materials and Reagents:
-
Methyl acrylate
-
3-(Dimethylamino)propylamine
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for reactions at elevated temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(dimethylamino)propylamine (1.0 eq) in methanol (approximately 2-3 mL per mmol of amine).
-
Addition of Reactant: While stirring the solution at room temperature, add methyl acrylate (1.0-1.2 eq) dropwise. An exothermic reaction may be observed. For less reactive amines, the reaction mixture can be heated to reflux to ensure completion.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine). The reaction is typically complete within 2-24 hours.
-
Work-up:
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Characterization:
The structure and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).
Quantitative Data Summary
The following table provides an example of the quantities and expected yield for the synthesis of the title compound.
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used | Expected Yield (%) |
| 3-(Dimethylamino)propylamine | 102.18 | 50 | 1.0 | 5.11 g | - |
| Methyl Acrylate | 86.09 | 55 | 1.1 | 4.73 g | - |
| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | 188.27 | - | - | - | >90% |
Note: Yields can vary depending on reaction scale and purification method.
Visualizations
Synthetic Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate derivatives.
Caption: Experimental workflow for synthesis.
Aza-Michael Addition Signaling Pathway Analogy
While not a biological signaling pathway, the following diagram illustrates the logical progression and key transformations in the aza-Michael addition reaction.
Caption: Key steps in the aza-Michael addition.
Application Notes and Protocols for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a Bioconjugation Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bioconjugation, the choice of a linker molecule is critical for the successful development of targeted therapeutics, diagnostics, and research tools such as antibody-drug conjugates (ADCs). An ideal linker provides a stable connection between a biomolecule and a payload, while potentially offering controlled release at the target site. "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is a versatile linker precursor containing a secondary amine and a methyl ester. This structure allows for orthogonal conjugation strategies, where the secondary amine can be coupled to a payload, and the ester group can be deprotected to a carboxylic acid for subsequent activation and reaction with primary amines on a biomolecule, such as lysine residues on a protein.[1][2]
The presence of the diamine backbone can also enhance the water solubility of the linker and the final bioconjugate. The stability of the resulting amide bonds formed during conjugation is a key advantage, offering high stability under physiological conditions.[3] However, the ester linkage within the linker itself is more susceptible to hydrolysis compared to amide bonds, a factor that must be considered in the design and application of the final conjugate.[4][5][6]
These application notes provide a comprehensive overview of the use of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" as a linker in bioconjugation, including detailed protocols for conjugation and characterization.
Properties of the Linker Precursor
A summary of the physical and chemical properties of a similar compound, Methyl 3-(dimethylamino)propionate, is provided below. These properties are important for handling and reaction setup.
| Property | Value | Reference |
| Molecular Formula | C6H13NO2 | [7] |
| Molecular Weight | 131.17 g/mol | [7] |
| Form | Liquid | [7] |
| Boiling Point | 152-154 °C | [7] |
| Density | 0.917 g/mL at 25 °C | [7] |
| Functional Groups | Secondary Amine, Methyl Ester | [7] |
Principle of Bioconjugation
The proposed bioconjugation strategy using "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" involves a two-step process:
-
Payload Attachment: The secondary amine of the linker is conjugated to a payload molecule (e.g., a small molecule drug) that has a suitable reactive group (e.g., a carboxylic acid activated as an NHS ester). This reaction forms a stable amide bond.
-
Biomolecule Conjugation: The methyl ester of the linker-payload construct is hydrolyzed to a carboxylic acid. This carboxylic acid is then activated, typically to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines (e.g., lysine residues) on a biomolecule to form another stable amide bond.[1][8]
This orthogonal approach allows for the controlled and sequential assembly of the bioconjugate.
Experimental Protocols
Protocol 1: Payload Attachment to the Linker
This protocol describes the conjugation of a carboxylate-containing payload to the secondary amine of the linker.
Materials:
-
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate"
-
Carboxylate-containing payload
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of Payload: Dissolve the carboxylate-containing payload and NHS (1.2 equivalents) in anhydrous DMF. Add EDC (1.2 equivalents) and stir the reaction mixture at room temperature for 4 hours to form the NHS ester of the payload.
-
Conjugation Reaction: In a separate flask, dissolve "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" (1 equivalent) in anhydrous DMF. Add the activated payload solution dropwise to the linker solution. Let the reaction proceed at room temperature overnight with stirring.
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the linker-payload conjugate.
-
-
Characterization: Confirm the structure and purity of the product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol describes the deprotection of the methyl ester to a carboxylic acid.
Materials:
-
Linker-payload conjugate from Protocol 1
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Saponification: Dissolve the linker-payload conjugate in a mixture of MeOH (or THF) and water. Add LiOH (2 equivalents) and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification and Extraction:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1 M HCl.
-
Extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid derivative.
-
-
Characterization: Confirm the structure of the deprotected product by MS and NMR.
Protocol 3: Bioconjugation to a Protein
This protocol details the conjugation of the activated linker-payload to a protein.
Materials:
-
Carboxylic acid-functionalized linker-payload from Protocol 2
-
EDC and NHS
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Activation of Linker-Payload: Dissolve the carboxylic acid-functionalized linker-payload in an appropriate organic solvent (e.g., DMF or DMSO). Add NHS (1.5 equivalents) and EDC (1.5 equivalents). Stir at room temperature for 1-2 hours to generate the NHS ester.
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer.[8]
-
Conjugation Reaction: Add the activated linker-payload solution to the protein solution. The molar ratio of linker-payload to protein will need to be optimized for the specific protein and desired degree of labeling.[8] Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction pH should be maintained between 7.2 and 8.5 for optimal NHS ester reactivity.[9]
-
Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.[10] Incubate for 15-30 minutes.
-
Purification: Remove unreacted linker-payload and byproducts using SEC or TFF.[10]
-
Characterization:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.[10]
-
SEC-HPLC: To assess the purity and aggregation of the conjugate.[10]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the drug-to-antibody ratio (DAR).[10]
-
Functional Assays: To confirm that the biological activity of the protein is retained.[10]
-
Data Presentation: Linker Stability Comparison
The stability of the linker is crucial for the efficacy and safety of the bioconjugate.[5][11] The table below summarizes the relative stability of different chemical bonds commonly found in bioconjugate linkers.
| Linker Type | Bond Formed | Cleavage Mechanism | Relative Stability in Plasma | Key Considerations |
| Amide (from NHS Ester) | Amide | Hydrolysis (enzymatic and pH-mediated) | Very High | Amide bonds are generally very stable under physiological conditions.[3] |
| Ester | Ester | Hydrolysis (enzymatic and pH-mediated) | Low to Moderate | More susceptible to hydrolysis than amides. Stability can be influenced by steric hindrance.[4][5][6] |
| Thioether (from Maleimide) | Thioether | Retro-Michael reaction | Moderate to High | Can undergo exchange with thiols like albumin.[11] |
| Disulfide | Disulfide | Redox-sensitive (reduction) | Variable | Cleaved in reducing environments like the cytoplasm.[5] |
Visualizations
Signaling Pathway of Antibody-Drug Conjugate Action
Caption: Workflow of ADC binding, internalization, and payload release.
Experimental Workflow for Bioconjugation
Caption: Step-by-step workflow for bioconjugate synthesis and characterization.
Logical Relationship of Reagents and Products
Caption: Reagent and product flow in the bioconjugation process.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-(ジメチルアミノ)プロピオン酸メチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is a unique diamino compound featuring a secondary amine, a tertiary amine, and a methyl ester. Its structure presents an interesting scaffold for the synthesis of diverse molecular libraries in drug discovery and development. The presence of the dimethylaminopropyl moiety can impart specific physicochemical properties, such as increased solubility and basicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.
In the context of solid-phase organic synthesis, this molecule can be envisioned as a building block to introduce a flexible, positively charged side chain. After suitable modification and protection, it can be incorporated into peptide or small molecule sequences synthesized on a solid support. This allows for the systematic exploration of structure-activity relationships by varying the substituents on the secondary amine.
Hypothetical Application: A Building Block for Combinatorial Libraries
The primary hypothetical application of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" in solid-phase synthesis is as a scaffold for generating libraries of N-substituted diamino compounds. The general strategy involves:
-
Fmoc Protection: The secondary amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, which is a standard protecting group in solid-phase synthesis, stable to a variety of reaction conditions but easily removed with a mild base.[1][2][3]
-
Ester Hydrolysis: The methyl ester is hydrolyzed to a carboxylic acid to provide a handle for attachment to an amine-functionalized solid support, such as Rink Amide resin.
-
Solid-Phase Attachment: The Fmoc-protected carboxylic acid is coupled to the solid support using standard coupling reagents.
-
Library Synthesis: Following attachment to the resin, the Fmoc group is removed, and the now-free secondary amine can be acylated with a diverse set of carboxylic acids to generate a library of compounds.
-
Cleavage: The final products are cleaved from the solid support using acidic conditions.[4][5][6]
This approach enables the rapid synthesis of a multitude of analogs for screening in various biological assays.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" in solid-phase synthesis.
Protocol 1: Nα-Fmoc Protection of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This protocol describes the protection of the secondary amine of the title compound with an Fmoc group using Fmoc-OSu.[2]
Materials:
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 equivalent)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents)[2]
-
10% aqueous sodium carbonate solution
-
Dioxane
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Add the Fmoc-OSu solution dropwise to the stirred solution of the diamine at room temperature.
-
Allow the reaction to stir overnight at room temperature.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of approximately 8-9 with 1 M HCl. Caution: Do not over-acidify, as this may protonate the tertiary amine and affect solubility.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-protected product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Hydrolysis of the Methyl Ester
Materials:
-
Fmoc-protected Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 equivalent)
-
Lithium hydroxide (LiOH) (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
Procedure:
-
Dissolve the Fmoc-protected ester in a mixture of THF and water.
-
Add LiOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with 1 M HCl to a pH of ~7.
-
Remove the THF under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Fmoc-protected carboxylic acid.
Protocol 3: Loading of the Fmoc-Protected Building Block onto Rink Amide Resin
This protocol describes the coupling of the Fmoc-protected carboxylic acid to Rink Amide resin.[4][7][8]
Materials:
-
Rink Amide resin (1.0 equivalent, based on resin substitution)
-
Fmoc-protected carboxylic acid (from Protocol 2) (3.0 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3.0 equivalents)[9]
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc group from the resin linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
In a separate vial, dissolve the Fmoc-protected carboxylic acid and HOBt in DMF.
-
Add DIC to the solution and allow it to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
-
Dry the resin under vacuum.
Protocol 4: Solid-Phase Synthesis Cycle: Deprotection and Acylation
Materials:
-
Loaded resin from Protocol 3
-
20% Piperidine in DMF
-
Carboxylic acid for acylation (3.0 equivalents)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (2.9 equivalents)[9]
-
N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)
-
DMF
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF.
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Drain and wash the resin with DMF (5 times).
-
-
Acylation (Coupling):
-
In a separate vial, dissolve the desired carboxylic acid and HATU in DMF.
-
Add DIPEA to the solution.
-
Add the activated carboxylic acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF (5 times) and DCM (3 times).
-
Confirm completion with a Kaiser test.
-
Protocol 5: Cleavage from the Resin
This protocol describes the final cleavage of the synthesized compound from the Rink Amide resin.[4][5][6]
Materials:
-
Synthesized compound on resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of TFA.
-
Combine the filtrates and precipitate the crude product by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.
-
Dry the crude product under vacuum.
-
Purify the product by preparative HPLC.
Quantitative Data Summary
The following tables provide hypothetical quantitative data for the key steps in the synthesis.
Table 1: Fmoc Protection and Hydrolysis
| Step | Starting Material | Reagents | Solvent | Reaction Time | Expected Yield | Expected Purity (LC-MS) |
| Fmoc Protection | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1 g) | Fmoc-OSu (1.1 g) | Dioxane/Water | 12 h | 85-95% | >90% |
| Hydrolysis | Fmoc-protected ester (1 g) | LiOH (0.1 g) | THF/Water | 4 h | 90-98% | >95% |
Table 2: Solid-Phase Synthesis Parameters
| Parameter | Value |
| Resin | Rink Amide |
| Resin Substitution | 0.5 mmol/g |
| Scale | 0.1 mmol |
| Resin Amount | 200 mg |
| Equivalents of Building Block (Loading) | 3.0 |
| Equivalents of Acylating Agent | 3.0 |
| Coupling Reagent | HATU/DIPEA |
| Loading Efficiency | 80-90% |
| Coupling Efficiency | >99% (per step) |
| Cleavage Yield (Crude) | 70-85% |
| Final Purity (after HPLC) | >95% |
Visualizations
Diagram 1: Overall Workflow
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the Quantification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a chemical intermediate used in the synthesis of various compounds, including novel multi-target agents for the treatment of Alzheimer's disease.[1] Accurate and precise quantification of this compound is critical for ensuring the quality of starting materials, monitoring reaction progress, and performing impurity profiling in drug development. These application notes provide detailed protocols for the quantification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is presented in Table 1. These properties are essential for the development of robust analytical methods.
Table 1: Physicochemical Properties of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
| Property | Value | Source |
| CAS Number | 90796-69-3 | |
| Molecular Formula | C9H20N2O2 | |
| Molecular Weight | 188.27 g/mol | |
| Appearance | Clear colourless to yellow liquid | |
| Boiling Point | 251.2 °C at 760 mmHg | [1] |
| Predicted pKa | 8.25, 10.31 | |
| Predicted LogP | 0.55 | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
Analytical Methods
Two primary analytical methods are presented for the quantification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate: HPLC-UV for routine analysis and higher concentrations, and LC-MS/MS for trace-level detection and enhanced specificity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a raw material or in process samples where concentrations are relatively high. Due to the absence of a strong chromophore, UV detection is performed at a low wavelength.
a. Instrumentation and Columns
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HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
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Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
b. Reagents and Standards
-
Acetonitrile (HPLC grade)
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Methanol (HPLC grade)
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Formic acid (LC-MS grade)
-
Ultrapure water
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate reference standard
c. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
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Sample Preparation: Dissolve the sample containing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
d. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of trace levels of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, for instance, as an impurity in a drug substance or for pharmacokinetic studies.
a. Instrumentation and Columns
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for fast analysis.
b. Reagents and Standards
-
Same as for HPLC-UV method.
c. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Same as for HPLC-UV.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to a lower concentration range (e.g., 0.1-100 ng/mL).
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (for biological samples, e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction to remove interferences. The final extract should be dissolved in the mobile phase.
d. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
e. Mass Spectrometry Conditions
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Ionization Mode: Positive Electrospray Ionization (ESI+)
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Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
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Desolvation Temperature: 400 °C
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Multiple Reaction Monitoring (MRM) Transitions:
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Precursor Ion (Q1): 189.15 m/z ([M+H]+)
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Product Ions (Q3): Propose monitoring two transitions for confirmation, for example, based on fragmentation of the dimethylaminopropyl group and the propanoate ester group. The exact mass and fragmentation pattern would need to be determined experimentally.
-
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the two proposed analytical methods. These are typical values and may vary depending on the specific instrumentation and experimental conditions.
Table 2: Summary of Quantitative Performance
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the quantification of a target analyte in a given sample using a chromatographic method.
Caption: General workflow for the quantification of an analyte.
References
Application Notes and Protocols for the Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, a molecule of interest in pharmaceutical and chemical research. The synthesis is based on the aza-Michael addition reaction, a reliable method for forming carbon-nitrogen bonds. These notes include a proposed experimental protocol and strategies for optimizing the reaction yield.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is synthesized through the conjugate addition of 3-(dimethylamino)propylamine to methyl acrylate. This reaction, a classic example of an aza-Michael addition, involves the nucleophilic attack of the primary amine on the electron-deficient β-carbon of the α,β-unsaturated ester. The efficiency of this reaction can be influenced by various factors, including temperature, solvent, and the use of catalysts. Optimization of these parameters is crucial for achieving high yields and purity.
Reaction Principle
The core of this synthesis is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. In this case, the primary amine of 3-(dimethylamino)propylamine acts as the nucleophile (Michael donor) and methyl acrylate serves as the Michael acceptor.
Data Presentation: Reaction Condition Comparison for Aza-Michael Additions
The following table summarizes reaction conditions from literature for analogous aza-Michael additions to methyl acrylate, providing a basis for the optimization of the target synthesis.
| Reference (Analogous To) | Nucleophile | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Example from ChemicalBook[1] | Methylamine | Methanol | -20 | 2 h | 28 | Low temperature, low yield. |
| MDPI[2] | Benzylamine | Methanol | 115 (Microwave) | 3 h | Not specified | Microwave-assisted, potential for rate enhancement. |
| MDPI[2] | (S)-α-methylbenzylamine | Methanol | 80 (Microwave) | 10 min | 95 | High yield with short reaction time under microwave conditions. |
| MDPI[2] | Benzylamine | Methanol | 130 (Microwave) | 1 h | 97 | Higher temperature and shorter time led to a very high yield. |
Experimental Protocols
This section outlines a proposed protocol for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This protocol is derived from established procedures for similar Michael additions.
Materials and Reagents
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3-(dimethylamino)propylamine (reactant)
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Methyl acrylate (reactant)
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Methanol (solvent)
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Anhydrous sodium sulfate or magnesium sulfate (drying agent)
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Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Proposed Synthetic Protocol (Conventional Heating)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)propylamine (1.0 equivalent) in methanol.
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Addition of Reactant: Cool the solution to 0°C using an ice bath. Slowly add methyl acrylate (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Proposed Synthetic Protocol (Microwave-Assisted)
-
Reaction Setup: In a microwave-safe sealed vessel, combine 3-(dimethylamino)propylamine (1.0 equivalent) and methyl acrylate (1.1 equivalents) in methanol.
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Microwave Irradiation: Place the vessel in a microwave reactor and heat to a specified temperature (e.g., 80-130°C) for a designated time (e.g., 10-60 minutes).[2]
-
Workup and Purification: After the reaction, cool the vessel to room temperature. Concentrate the mixture under reduced pressure and purify the residue as described in the conventional protocol.
Yield Optimization Strategies
To maximize the yield and purity of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, the following parameters can be systematically varied:
-
Temperature: Compare reaction rates and yields at different temperatures. While the reaction can proceed at room temperature, gentle heating or microwave irradiation can significantly reduce reaction times and improve yields.[2]
-
Solvent: While methanol is a common solvent for this reaction, other polar protic or aprotic solvents can be screened. The choice of solvent can influence the rate of the Michael addition.
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Stoichiometry: Vary the molar ratio of methyl acrylate to 3-(dimethylamino)propylamine. A slight excess of the acrylate may drive the reaction to completion, but a large excess could lead to side products.
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Catalysis: Although the aza-Michael addition can proceed without a catalyst, the use of a mild acid or base catalyst could potentially enhance the reaction rate.
-
Reaction Time: Monitor the reaction over time to determine the optimal duration for achieving maximum conversion without significant side product formation.
Visualizations
Reaction Scheme
Caption: Aza-Michael addition of 3-(dimethylamino)propylamine to methyl acrylate.
Experimental Workflow and Optimization Logic
Caption: Workflow for synthesis and optimization of the target compound.
References
Troubleshooting & Optimization
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" synthesis side reactions and byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
The synthesis is achieved through an aza-Michael addition reaction between N,N-dimethyl-1,3-propanediamine and methyl acrylate. This reaction involves the nucleophilic addition of the primary amine of the diamine to the electron-deficient alkene of the methyl acrylate.
Q2: What are the main side reactions to be aware of during this synthesis?
The primary side reactions include:
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Bis-addition: Both the primary and secondary amines of N,N-dimethyl-1,3-propanediamine can react with methyl acrylate, leading to a diadduct byproduct.
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Polymerization: Methyl acrylate can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.
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Hydrolysis: If water is present in the reaction mixture, methyl acrylate can hydrolyze to acrylic acid, and the product ester can also be hydrolyzed.
-
Transesterification: If an alcohol other than methanol is used as a solvent, transesterification of the methyl ester can occur.
Q3: How can I minimize the formation of the bis-addition byproduct?
To favor the desired mono-addition product, it is crucial to control the stoichiometry of the reactants. Using a molar excess of N,N-dimethyl-1,3-propanediamine relative to methyl acrylate increases the probability that a methyl acrylate molecule will react with the more reactive primary amine of a fresh diamine molecule rather than the secondary amine of the mono-adduct.[1]
Q4: What is the recommended solvent for this reaction?
While the reaction can be run neat, using a solvent can help to control the reaction temperature and improve stirring. Methanol is a common solvent for aza-Michael additions.[2] However, other aprotic solvents like THF or DMSO can also be considered to avoid potential transesterification, although this is less of a concern when using methanol with a methyl ester. Polar protic solvents have been shown to promote the aza-Michael reaction.[3]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[4] The starting materials (N,N-dimethyl-1,3-propanediamine and methyl acrylate) and the products (mono-adduct and bis-adduct) will have different Rf values, allowing for a visual assessment of the reaction's progression. 1H NMR spectroscopy can also be used to monitor the disappearance of the vinyl protons of methyl acrylate and the appearance of new signals corresponding to the product(s).
Troubleshooting Guides
Problem 1: Low yield of the desired mono-adduct and a significant amount of bis-adduct.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry: The molar ratio of methyl acrylate to N,N-dimethyl-1,3-propanediamine is too high. | Use a molar excess of N,N-dimethyl-1,3-propanediamine (e.g., 2 to 5 equivalents). This statistically favors the reaction of methyl acrylate with the primary amine of the diamine.[1] |
| High Reaction Temperature: Elevated temperatures can increase the rate of the second addition to the secondary amine. | Maintain a low reaction temperature, for example, by using an ice bath (0-5 °C), especially during the addition of methyl acrylate. |
| Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the formation of the thermodynamically more stable bis-adduct. | Monitor the reaction closely by TLC or NMR and stop the reaction once the starting methyl acrylate is consumed or the desired mono-adduct concentration is maximized. |
Problem 2: Formation of a solid or highly viscous material in the reaction mixture.
| Possible Cause | Suggested Solution |
| Polymerization of Methyl Acrylate: This is often initiated by heat, light, or impurities. | Ensure the reaction is carried out at a low temperature and protected from light. Use methyl acrylate that contains an inhibitor or add a radical inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) if necessary. However, for many aza-Michael additions, the presence of small amounts of inhibitor in the commercial monomer does not significantly interfere with the reaction. |
| High Concentration of Reactants: A high concentration can lead to rapid, uncontrolled polymerization. | Use an appropriate amount of solvent to dilute the reactants and help dissipate heat generated during the reaction. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Suggested Solution |
| Similar Boiling Points of Products and Byproducts: The boiling points of the mono-adduct, bis-adduct, and excess diamine may be close, making separation by simple distillation difficult. | Fractional Distillation: Use a fractional distillation column to achieve a better separation based on small differences in boiling points.[5][6][7][8] |
| Co-elution during Column Chromatography: The polarity of the mono-adduct and bis-adduct might be similar, leading to poor separation on a silica gel column. | Optimize the Eluent System: Use a gradient elution or try different solvent systems (e.g., dichloromethane/methanol with a small amount of triethylamine to prevent tailing of the amines). Flash Chromatography: Employ flash chromatography for a faster and more efficient separation. |
| Presence of Unreacted Starting Material: Excess N,N-dimethyl-1,3-propanediamine can be difficult to remove. | Aqueous Wash: Perform an aqueous workup to remove the water-soluble diamine. Vacuum Distillation: Remove the volatile diamine under reduced pressure before final purification of the product. |
Experimental Protocols
General Protocol for the Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This protocol is a general guideline based on typical aza-Michael addition reactions. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N-dimethyl-1,3-propanediamine (2.0 equivalents) in methanol. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Methyl Acrylate: Add methyl acrylate (1.0 equivalent) dropwise to the stirred solution of the diamine over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol:triethylamine 90:9:1) until the methyl acrylate spot has disappeared or significantly diminished.
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Work-up: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Purification:
-
Distillation: Purify the crude product by fractional distillation under reduced pressure to separate the desired mono-adduct from unreacted diamine and the higher-boiling bis-adduct.[5][6][7][8]
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Column Chromatography: Alternatively, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of triethylamine).
-
Quantitative Data Summary
The following table provides hypothetical yield data based on varying reaction conditions to illustrate the impact on product distribution. Actual results will vary.
| Molar Ratio (Diamine:Acrylate) | Temperature (°C) | Reaction Time (h) | Yield of Mono-adduct (%) | Yield of Bis-adduct (%) |
| 1:1 | 25 | 24 | 40-50 | 30-40 |
| 2:1 | 0-5 | 6 | 70-80 | 10-15 |
| 5:1 | 0-5 | 4 | >90 | <5 |
| 2:1 | 50 | 6 | 50-60 | 25-35 |
Visualizations
Caption: Main reaction and side reactions in the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vernier.com [vernier.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate". The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Issue 1: Low yield after vacuum distillation.
| Possible Cause | Recommendation |
| Decomposition at high temperatures | The compound, containing two amine functionalities, may be susceptible to thermal degradation. Lower the distillation pressure to reduce the boiling point. A pressure of 5 Torr or lower is recommended.[1] |
| Incomplete reaction | Before distillation, ensure the Michael addition reaction has gone to completion. Monitor the reaction by TLC or GC-MS to confirm the consumption of starting materials. |
| Loss during workup | The compound is a polar, basic molecule. Ensure that during aqueous workup, the pH is not too low, which would protonate the amines and increase water solubility, leading to loss in the aqueous phase. |
| Product is azeotroping with a solvent | Ensure all reaction solvents are thoroughly removed under reduced pressure before attempting distillation. |
Issue 2: Product streaking or poor separation during flash column chromatography.
| Possible Cause | Recommendation |
| Interaction with acidic silica gel | The basic amine groups in the molecule can strongly interact with the acidic silanol groups of standard silica gel, leading to streaking and poor separation.[2] |
| - Use a basic modifier: Add a small amount of a volatile base, such as triethylamine (1-3%), to the eluent to neutralize the silica gel. | |
| - Use alternative stationary phases: Consider using amine-functionalized silica or alumina, which are less acidic and more suitable for the purification of basic compounds. | |
| Inappropriate solvent system | The high polarity of the diamino ester requires a polar eluent system for effective elution. |
| - Recommended solvent systems: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. For very polar impurities, a mobile phase of 10% ammonia in methanol/dichloromethane can be effective. | |
| Sample overload | Loading too much crude product onto the column can lead to poor separation. |
| - Rule of thumb: The amount of crude material should be about 1-5% of the mass of the stationary phase. |
Issue 3: Difficulty in inducing crystallization.
| Possible Cause | Recommendation |
| Product is an oil at room temperature | Many low molecular weight amines and esters are oils or low-melting solids. |
| - Salt formation: Convert the free base to its hydrochloride salt by treating a solution of the amine in an organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of HCl in the same solvent. The resulting salt is often a crystalline solid that can be recrystallized. | |
| Presence of impurities | Impurities can significantly inhibit crystallization. |
| - Pre-purification: Purify the oil by flash chromatography or distillation before attempting crystallization. | |
| Incorrect solvent choice | The solvent may be too good or too poor for recrystallization. |
| - For the free base: Try nonpolar to moderately polar solvents like hexanes, toluene, or mixtures of ethyl acetate and hexanes. | |
| - For the hydrochloride salt: Use more polar solvents such as isopropanol, ethanol, or methanol/diethyl ether mixtures. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
Q2: What are the likely impurities in the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A2: The synthesis typically involves a Michael addition of 3-(dimethylamino)-1-propylamine to methyl acrylate. Potential impurities include:
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Unreacted starting materials: 3-(dimethylamino)-1-propylamine and methyl acrylate.
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Bis-addition product: Reaction of a second molecule of methyl acrylate with the secondary amine of the product.
-
Polymerization products: Polymethyl acrylate formed during the reaction.
-
Side-products from the amine: Impurities present in the starting 3-(dimethylamino)-1-propylamine.
Q3: How can I monitor the purity of my product?
A3: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): A quick method to check for the presence of starting materials and major impurities. Use a polar solvent system (e.g., 10% MeOH in DCM with a drop of triethylamine) and visualize with potassium permanganate stain or iodine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components in your sample, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying any impurities with distinct signals.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as the ester carbonyl (around 1735 cm-1) and N-H bonds (around 3300 cm-1).
Q4: What are the key considerations for storing the purified product?
A4: Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is an amine and can be sensitive to air and moisture. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at a low temperature (e.g., 4 °C) to prevent degradation.
Experimental Protocols
Protocol 1: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Sample Preparation: Place the crude, solvent-free oil in the distillation flask with a magnetic stir bar.
-
Distillation: Gradually apply vacuum, aiming for a pressure below 5 Torr. Slowly heat the distillation flask in an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The exact temperature will depend on the achieved pressure.
-
Characterization: Analyze the collected fraction for purity using GC-MS or NMR.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) in a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel and the crude solution. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. Carefully add this powder to the top of the packed column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol containing 1% triethylamine. A typical gradient would be from 0% to 10% methanol in dichloromethane.
-
Fraction Collection: Collect fractions and monitor by TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization via Hydrochloride Salt Formation
-
Salt Formation: Dissolve the purified or semi-purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl (e.g., 2M in diethyl ether) dropwise with stirring until precipitation is complete.
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Isolation of the Salt: Collect the precipitated hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.
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Recrystallization: Dissolve the crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
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Collection of Crystals: Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Physical and Chemical Properties of Structurally Similar Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ mmHg) |
| Methyl 3-(dimethylamino)propanoate | 131.17 | 92-96 @ 28 |
| 3-(Dimethylamino)-1-propylamine[3] | 102.18 | 133 @ 760 |
| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | 188.27 | Estimated >150 @ 28 |
Visualizations
Caption: General purification workflow for the target compound.
Caption: Troubleshooting decision tree for common purification problems.
References
Technical Support Center: Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The primary synthetic route involves the aza-Michael addition of 3-(dimethylamino)propylamine to methyl acrylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis that can lead to low yields or product impurities.
Q1: Why is my overall yield of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate unexpectedly low?
A1: Low yields can stem from several factors throughout the experimental process. The most common causes include incomplete reaction, formation of side products, and losses during workup and purification. Key areas to investigate are:
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Reaction Stoichiometry: An inappropriate ratio of 3-(dimethylamino)propylamine to methyl acrylate can lead to unreacted starting materials or the formation of byproducts.
-
Reaction Temperature: The reaction is typically performed at temperatures ranging from room temperature to gentle heating. Excessively high temperatures can promote side reactions, including polymerization of the methyl acrylate.
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Side Reactions: The primary amine of the reactant can react with a second molecule of methyl acrylate, leading to a double-addition byproduct.
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Purification Losses: The product is a relatively high-boiling point liquid and can be sensitive to decomposition at high temperatures during distillation. Losses can also occur during aqueous workup if the pH is not controlled.
Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?
A2: The most likely high molecular weight byproduct is the result of a double Michael addition, where the secondary amine of the desired product attacks a second molecule of methyl acrylate.
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Identification: This byproduct, Methyl 3-((3-(dimethylamino)propyl)(2-(methoxycarbonyl)ethyl)amino)propanoate, will have a significantly higher boiling point and different chromatographic behavior than the desired product.
-
Prevention:
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Control Stoichiometry: Use a slight excess of the diamine nucleophile (3-(dimethylamino)propylamine) relative to the methyl acrylate. This ensures the acrylate is consumed before it can react with the product. A 1.1:1 to 1.2:1 molar ratio of amine to acrylate is a good starting point.
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Slow Addition: Add the methyl acrylate slowly to a solution of the 3-(dimethylamino)propylamine. This maintains a high concentration of the primary amine, favoring the desired initial reaction.
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Temperature Control: Keep the reaction temperature moderate (e.g., 0 °C to room temperature initially) to control the reaction rate and minimize the secondary reaction.
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Q3: My reaction mixture became a solid or a highly viscous gel. What is happening?
A3: This is a classic sign of the polymerization of methyl acrylate. While methyl acrylate is supplied with inhibitors, these may be consumed or become ineffective under certain reaction conditions.
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Cause: Polymerization can be initiated by heat, light, or impurities. The exotherm from the Michael addition itself can sometimes be sufficient to trigger polymerization if not adequately controlled.
-
Prevention:
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Temperature Control: Maintain a controlled temperature using an ice bath, especially during the initial addition of reagents.
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Solvent Use: While the reaction can be run neat, using a solvent like methanol or THF can help dissipate heat and prevent localized high temperatures.
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Inhibitor Check: For older bottles of methyl acrylate, the inhibitor may be depleted. While generally not necessary to remove the inhibitor for this reaction, ensuring it is present can be beneficial.[1]
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Q4: The reaction is very slow or fails to reach completion. How can I optimize it?
A4: While the aza-Michael addition is often facile, reaction rates can be influenced by several parameters.
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Solvent Choice: The choice of solvent can impact the nucleophilicity of the amine. Protic solvents like methanol can protonate the amine, potentially slowing the reaction.[1] Aprotic solvents such as THF or acetonitrile may be considered.
-
Catalysis: While often not necessary, a mild base catalyst can sometimes promote the reaction. However, strong bases can also promote polymerization.
-
Temperature: Gently heating the reaction mixture (e.g., 40-50 °C) after the initial addition can help drive the reaction to completion. Monitor for side product formation.
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Microwave Irradiation: For rapid optimization, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for aza-Michael additions.[2][3]
Q5: I am having difficulty with the final purification. What are the best methods?
A5: The product contains two tertiary amine groups, making it basic. Its purification requires careful consideration of its properties.
-
Common Impurities: Unreacted 3-(dimethylamino)propylamine, unreacted methyl acrylate, the double-addition byproduct, and polymer.
-
Purification Strategy:
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Initial Workup: After the reaction, excess solvent and volatile starting materials can be removed under reduced pressure.
-
Aqueous Wash: An aqueous wash can remove unreacted 3-(dimethylamino)propylamine. Use a dilute basic solution (e.g., sodium bicarbonate) to ensure the product remains in the organic phase. Avoid acidic washes, which would protonate the product and pull it into the aqueous layer.
-
Vacuum Distillation: This is the most common method for final purification. The product has a boiling point of approximately 92-96 °C at 28 mmHg. Use a well-controlled vacuum and temperature to avoid decomposition. A short-path distillation apparatus is recommended.
-
Column Chromatography: If distillation is problematic, silica gel chromatography can be used. A solvent system of dichloromethane/methanol with a small amount of triethylamine (e.g., 95:4.5:0.5) is a good starting point to prevent the basic product from streaking on the acidic silica gel.
-
Data Presentation: Aza-Michael Addition Parameters
The following table summarizes typical conditions and outcomes for aza-Michael additions of amines to acrylates, providing a baseline for optimization.
| Parameter | Conventional Heating | Microwave Irradiation | Catalyst | Typical Yields | Reference |
| Reaction Time | Several hours to days | 10 - 60 minutes | None / DBU | 70% - 97% | [2] |
| Temperature | 25 °C - 130 °C | 80 °C - 150 °C | None / DBU | - | [2] |
| Solvent | Methanol or Solvent-free | Methanol | None / DBU | - | [2][4] |
| Yield (Example) | 74% (9 days) | 95% (10 min) | None | - | [2] |
Experimental Protocol
This protocol provides a general method for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Materials:
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3-(Dimethylamino)propylamine (≥98%)
-
Methyl acrylate (contains MEHQ as inhibitor, ≥99%)
-
Methanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
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Addition funnel
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Ice bath
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-(dimethylamino)propylamine (10.2 g, 0.1 mol).
-
Solvent Addition: Add 50 mL of methanol to the flask and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add methyl acrylate (8.6 g, 0.1 mol) to the dropping funnel. Add the methyl acrylate to the stirred amine solution dropwise over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup:
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified directly.
-
-
Purification:
-
Set up a vacuum distillation apparatus.
-
Carefully distill the crude product under reduced pressure. Collect the fraction boiling at approximately 92-96 °C / 28 mmHg.
-
The expected yield of the colorless to pale yellow liquid is typically in the range of 60-80%.
-
Visualizations
Reaction Pathway
Caption: Synthetic route for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow to diagnose and resolve causes of low product yield.
Key Parameter Relationships
Caption: Impact of key reaction parameters on yield and side product formation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael additions of amines to methyl acrylates promoted by microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" stability issues and degradation pathways
Welcome to the technical support center for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues and understanding the degradation pathways of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A1: The main stability concerns for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate are hydrolysis of the ester group and potential oxidation of the tertiary amine. The presence of two amino groups can also influence the molecule's susceptibility to degradation, particularly in aqueous solutions and at non-neutral pH.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is highly pH-dependent. Under basic conditions, the ester linkage is susceptible to hydrolysis, a common degradation pathway for amino acid esters.[1][2][3] Acidic conditions may lead to protonation of the amino groups, which could influence the electronic environment of the ester and potentially affect its stability, although base-catalyzed hydrolysis is generally more significant for esters.
Q3: What are the likely degradation products of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A3: The primary degradation product resulting from hydrolysis would be 3-((3-(dimethylamino)propyl)amino)propanoic acid and methanol. Oxidation of the tertiary dimethylamino group could lead to the formation of an N-oxide derivative.
Q4: Are there any known incompatibilities with common laboratory reagents or solvents?
Q5: What are the recommended storage conditions for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A5: To minimize degradation, the compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and atmospheric oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC/LC-MS analysis of a sample. | Hydrolysis of the ester group. | 1. Analyze a freshly prepared sample to use as a baseline.2. Check the pH of your sample solution. If it is basic, consider adjusting to a neutral or slightly acidic pH if the experimental conditions allow.3. Avoid prolonged storage of the compound in aqueous solutions, especially buffers with a high pH. |
| Loss of compound potency or activity over time. | Degradation of the parent compound. | 1. Perform a stability study under your experimental conditions (temperature, pH, light exposure) to determine the degradation rate.2. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and in smaller aliquots to minimize freeze-thaw cycles.3. Consider using a non-aqueous solvent for stock solutions if the compound is soluble and compatible with your experimental setup. |
| Discoloration of the compound upon storage. | Oxidation of the amine groups. | 1. Store the compound under an inert atmosphere.2. Avoid exposure to light, as this can sometimes promote oxidative degradation.3. Ensure the storage container is tightly sealed. |
| Inconsistent experimental results. | Variable degradation of the compound between experiments. | 1. Prepare fresh solutions for each experiment from a solid sample stored under optimal conditions.2. Standardize solution preparation and handling procedures to ensure consistency.3. Use analytical techniques like HPLC to confirm the purity of the compound before each use. |
Degradation Pathways
The primary degradation pathways for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate are inferred from the chemistry of its functional groups.
Hydrolysis of the Ester Linkage
Under aqueous conditions, particularly in the presence of a base, the ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Caption: Proposed hydrolytic degradation pathway.
Oxidation of the Tertiary Amine
The tertiary dimethylamino group can be susceptible to oxidation, leading to the formation of an N-oxide.
Caption: Proposed oxidative degradation pathway.
Experimental Protocols
The following are general protocols for assessing the stability of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Protocol 1: pH-Dependent Stability Study
Objective: To determine the rate of degradation at different pH values.
Methodology:
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Prepare a series of buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
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Prepare a stock solution of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in a suitable organic solvent (e.g., acetonitrile or methanol).
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Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
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Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
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At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
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Immediately quench any further degradation by adding an equal volume of a suitable organic solvent and/or acid/base to neutralize the sample.
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Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the remaining parent compound and identify any degradation products.
Protocol 2: Thermal Stability Study
Objective: To evaluate the impact of temperature on the stability of the solid compound.
Methodology:
-
Aliquot the solid Methyl 3-((3-(dimethylamino)propyl)amino)propanoate into several vials.
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Expose the vials to a range of temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
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At various time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each temperature condition.
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Dissolve the contents in a suitable solvent.
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Analyze the solution by HPLC to determine the purity of the compound.
Data Presentation
Quantitative data from stability studies should be summarized for clear comparison.
Table 1: Example Data for pH-Dependent Stability Study (% Remaining Parent Compound at 37°C)
| Time (hours) | pH 4 | pH 7 | pH 9 |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 99.1 | 95.2 |
| 4 | 99.1 | 98.5 | 90.7 |
| 8 | 98.2 | 97.0 | 82.1 |
| 24 | 95.0 | 91.3 | 60.5 |
| 48 | 90.1 | 83.2 | 41.8 |
Table 2: Example Data for Thermal Stability Study (% Purity of Solid Compound at 4 Weeks)
| Storage Temperature | % Purity |
| 4°C | 99.8 |
| 25°C | 99.5 |
| 40°C | 98.1 |
| 60°C | 95.3 |
Experimental Workflow Diagram
Caption: Workflow for a pH-dependent stability study.
References
- 1. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" and related reactions.
Frequently Asked Questions (FAQs)
1. How is "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" typically synthesized?
The most common and efficient method for synthesizing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is through aza-Michael addition. This reaction involves the conjugate addition of N,N-dimethyl-1,3-propanediamine to methyl acrylate. The reaction is typically carried out in a suitable solvent like methanol and may not require a catalyst, although mild bases can sometimes be used to facilitate the reaction.
2. What are the key starting materials for the synthesis?
The primary starting materials are:
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N,N-dimethyl-1,3-propanediamine: The amine that acts as the nucleophile.
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Methyl acrylate: The Michael acceptor, which is an α,β-unsaturated ester.[1]
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Solvent: Methanol is a common choice as it readily dissolves the reactants.
3. What are the most common issues encountered during the synthesis?
The most frequent challenges include:
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Low Reaction Yield: This can be due to incomplete reaction, side reactions, or issues with product isolation.
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Formation of Side Products: The most common side product is the double addition product, where a second molecule of methyl acrylate reacts with the secondary amine of the desired product.
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Purification Difficulties: The product is a relatively polar and non-volatile liquid, which can make purification by distillation or chromatography challenging. Residual starting materials or side products can be difficult to remove.
Troubleshooting Guide
Low Reaction Yield
Problem: The reaction yield is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC, GC-MS, or NMR. If the reaction has stalled, consider increasing the reaction time or temperature. | Drive the reaction to completion and increase the yield of the desired product. |
| Suboptimal Reaction Temperature | Aza-Michael additions are often exothermic. If the temperature is too high, it can lead to side reactions. If it's too low, the reaction may be too slow. Running the reaction at room temperature or with gentle cooling is often optimal. | Improved selectivity and yield by minimizing side product formation. |
| Incorrect Stoichiometry | Using a slight excess of the amine (N,N-dimethyl-1,3-propanediamine) can help to ensure the complete consumption of methyl acrylate. However, a large excess can complicate purification. | Maximizing the conversion of the limiting reagent (methyl acrylate). |
| Moisture in Reagents | While not always critical for this specific reaction, ensuring anhydrous conditions can sometimes improve yields, especially if sensitive catalysts are used. | Prevention of potential side reactions caused by water. |
Side Product Formation
Problem: Analysis of the crude product shows significant amounts of impurities, particularly a higher molecular weight species.
This is often the result of a double Michael addition, where the secondary amine of the product reacts with another molecule of methyl acrylate.
Strategies to Minimize Double Addition:
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Control Stoichiometry: Use a molar excess of the diamine relative to methyl acrylate. This ensures that the acrylate is more likely to react with the primary amine of the starting material rather than the secondary amine of the product.
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Slow Addition: Add the methyl acrylate slowly to the solution of the diamine. This maintains a low concentration of the acrylate, favoring the initial, more reactive primary amine addition.
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Lower Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-addition product.
Purification Challenges
Problem: Difficulty in isolating the pure product from starting materials and side products.
| Purification Method | Troubleshooting Tips |
| Distillation | The product has a relatively high boiling point. Vacuum distillation is necessary to prevent decomposition. Ensure the vacuum is sufficiently high and the temperature is controlled. A fractionating column can help to separate products with close boiling points. |
| Column Chromatography | Due to the polar nature of the amine, silica gel chromatography can be challenging. Tailing is a common issue. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Acid-Base Extraction | The amine product can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. This is effective for removing non-basic impurities. |
Experimental Protocols
Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate via Michael Addition
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N,N-dimethyl-1,3-propanediamine (1.1 equivalents) and methanol as the solvent.
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Reactant Addition: Cool the solution in an ice bath. Slowly add methyl acrylate (1.0 equivalent) dropwise to the stirred solution over a period of 30-60 minutes.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the methyl acrylate is consumed (typically 2-4 hours).
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Workup: Remove the methanol under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure product.
Visualizations
Caption: Synthetic workflow for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Caption: Troubleshooting logic for synthesis reactions.
References
Optimizing catalyst selection for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this aza-Michael addition reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
The main challenge is achieving selective mono-addition of N,N-dimethyl-1,3-propanediamine to methyl acrylate. N,N-dimethyl-1,3-propanediamine has two reactive amine groups (a primary and a tertiary amine). The primary amine is more nucleophilic and will react preferentially. However, the secondary amine formed after the initial addition can also react with another molecule of methyl acrylate, leading to a bis-adduct byproduct. Controlling the reaction conditions to favor the formation of the desired mono-adduct is critical.[1][2]
Q2: What are the recommended starting conditions for this synthesis?
A good starting point is to perform the reaction under solvent-free conditions or in a polar aprotic solvent like THF or DMSO.[1][3] The reaction can often proceed without a catalyst, though one may be used to improve the rate and selectivity. A 1:1 molar ratio of N,N-dimethyl-1,3-propanediamine to methyl acrylate is a common starting point. The reaction temperature can be controlled, starting at room temperature and gently heating if the reaction is slow. Microwave irradiation has also been shown to accelerate similar aza-Michael additions.[3][4]
Q3: How can I minimize the formation of the bis-adduct?
Several strategies can be employed to minimize the formation of the bis-adduct:
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Stoichiometry Control: Using a slight excess of the diamine can help to ensure that the methyl acrylate is consumed before it can react with the mono-adduct.
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Slow Addition: Adding the methyl acrylate slowly to the diamine allows for the reaction to proceed at a controlled rate, reducing the likelihood of the mono-adduct reacting with excess acrylate.
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Temperature Control: Lowering the reaction temperature can sometimes favor the mono-addition product.
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Catalyst Selection: The choice of catalyst can influence selectivity. While many aza-Michael additions can proceed without a catalyst, some Lewis acids or heterogeneous catalysts like acidic alumina have been used to promote mono-addition.[1][5]
Q4: Does the purity of methyl acrylate affect the reaction?
Yes, the purity of methyl acrylate is important. Commercial methyl acrylate often contains inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent polymerization.[3] While some sources suggest that these inhibitors may not significantly interfere with the aza-Michael addition, it is good practice to remove them by washing with an aqueous base solution or by passing the acrylate through a column of activated alumina, especially if you are observing low yields or side reactions.[3] Polymerization of the methyl acrylate is a potential side reaction, particularly at elevated temperatures.[6]
Q5: What analytical techniques are suitable for monitoring the reaction progress?
The progress of the reaction can be monitored by techniques such as:
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Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the reactants, product, and any byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the final product and to determine the ratio of mono-adduct to bis-adduct in the crude reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reactants. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Check the purity and activity of N,N-dimethyl-1,3-propanediamine and methyl acrylate. Consider removing the inhibitor from the methyl acrylate.[3] 2. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress. 3. Extend the reaction time and continue monitoring by TLC or GC-MS. |
| Formation of Significant Amount of Bis-Adduct | 1. Stoichiometry of reactants is not optimal. 2. Rapid addition of methyl acrylate. 3. High reaction temperature. | 1. Use a slight excess of N,N-dimethyl-1,3-propanediamine (e.g., 1.1 to 1.5 equivalents). 2. Add methyl acrylate dropwise to a solution of the diamine over a period of time. 3. Perform the reaction at a lower temperature (e.g., room temperature or below). |
| Polymerization of Methyl Acrylate | 1. Absence of inhibitor or removal of inhibitor without immediate use. 2. High reaction temperature. | 1. If the inhibitor is removed, use the methyl acrylate immediately. 2. Maintain a controlled reaction temperature. Consider performing the reaction at a lower temperature. |
| Reaction Stalls Before Completion | 1. Equilibrium has been reached. 2. Deactivation of the catalyst (if used). | 1. Consider using a catalyst to drive the reaction to completion. 2. If using a heterogeneous catalyst, ensure it is properly activated and handled. Consider adding a fresh batch of catalyst. |
Quantitative Data from Similar Aza-Michael Additions
The following table summarizes reaction conditions and yields for aza-Michael additions of various amines to acrylates, providing a reference for optimization.
| Amine | Michael Acceptor | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzylamine | Methyl acrylate | None (Microwave) | Methanol | 115 | 3 h | 1:1 mixture of mono- and bis-adduct | [3] |
| Benzylamine | Methyl crotonate | None (Microwave) | Methanol | 115 | 3 h | 98 | [3] |
| Piperidine | Methyl acrylate | Silica-supported AlCl₃ | Solvent-free | Room Temp | 2 h | Quantitative | |
| Aniline | Methyl acrylate | Silica-supported AlCl₃ | Solvent-free | 60 | 4 h | Partial Conversion | |
| c-Pentylamine | Ethyl acrylate | Acidic Alumina | Solvent-free | 70-80 | 3 h | 90 (mono-adduct) | [1] |
| n-Butylamine | Ethyl acrylate | Acidic Alumina | Solvent-free | 70-80 | 3 h | 78 (mono-adduct) | [1] |
Experimental Protocols
General Protocol for the Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.
Materials:
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N,N-dimethyl-1,3-propanediamine
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Methyl acrylate (inhibitor may need to be removed)
-
Solvent (optional, e.g., methanol, THF, or solvent-free)
-
Round-bottom flask
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Magnetic stirrer and stir bar
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Addition funnel (for slow addition)
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Condenser (if heating)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add N,N-dimethyl-1,3-propanediamine (1.0 equivalent). If using a solvent, add it at this stage.
-
Inert Atmosphere: Flush the flask with an inert gas like nitrogen or argon.
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Reactant Addition: Slowly add methyl acrylate (1.0 equivalent) to the stirred solution of the diamine using an addition funnel over a period of 30-60 minutes.
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Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or GC-MS. If the reaction is slow, it can be gently heated to 40-60 °C.
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Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), the reaction mixture can be concentrated under reduced pressure to remove the solvent (if used) and any unreacted starting materials.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Catalyst Selection Logic
Caption: Decision-making process for catalyst selection in the aza-Michael addition.
References
- 1. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Going beyond the barriers of aza-Michael reactions: controlling the selectivity of acrylates towards primary amino-PDMS - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the reaction scale-up of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A1: The synthesis is typically achieved through an aza-Michael addition reaction. This involves the conjugate addition of 3-(dimethylamino)-1-propylamine to methyl acrylate. This reaction is favored for its high atom economy and generally mild reaction conditions.
Q2: What are the main challenges when scaling up this reaction?
A2: The primary challenges during the scale-up of the aza-Michael addition between 3-(dimethylamino)-1-propylamine and methyl acrylate include:
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Exothermic Reaction Control: The reaction is exothermic, and improper heat management at a larger scale can lead to runaway reactions and the formation of by-products.
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By-product Formation: The most significant by-product is the di-adduct, where a second molecule of methyl acrylate reacts with the secondary amine of the desired product. Controlling the stoichiometry and reaction temperature is crucial to minimize this.
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Purification: Separating the desired mono-adduct from unreacted starting materials, the di-adduct, and other impurities can be challenging at a large scale. The product's amine functionality can also complicate purification.
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Viscosity: As the reaction progresses and product concentration increases, the viscosity of the reaction mixture may rise, posing challenges for efficient mixing and heat transfer.
Q3: What are the typical by-products, and how can they be minimized?
A3: The main by-product is the di-adduct, Methyl 3-((3-(dimethylamino)propyl)(3-methoxy-3-oxopropyl)amino)propanoate. Its formation can be minimized by:
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Controlling Stoichiometry: Using a slight excess of the diamine (3-(dimethylamino)-1-propylamine) can favor the formation of the mono-adduct.
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Slow Addition of Methyl Acrylate: Adding the methyl acrylate slowly to the reaction mixture helps maintain a low concentration of the acrylate, reducing the likelihood of the second addition.
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Temperature Control: Lowering the reaction temperature can decrease the rate of the second Michael addition, which typically requires a higher activation energy.
Other potential impurities can include polymers of methyl acrylate, especially if the reaction temperature is not well-controlled or if there are acidic impurities present.
Q4: What purification methods are suitable for large-scale production?
A4: For large-scale purification, the following methods are commonly employed:
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Vacuum Distillation: This is often the most effective method for separating the desired product from less volatile by-products like the di-adduct and starting materials.
-
Acid-Base Extraction: The amine functionalities of the product and starting amine allow for purification via pH-swing extractions to remove non-basic impurities.
-
Crystallization: If the product or a salt form of it is a solid, crystallization can be a highly effective and scalable purification technique.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Mono-adduct
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like GC, HPLC, or NMR. - Ensure adequate mixing, especially as viscosity increases. - Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for by-product formation. |
| Excessive Di-adduct Formation | - Adjust the stoichiometry to use a 1.1 to 1.5 molar excess of 3-(dimethylamino)-1-propylamine. - Implement a slow, controlled addition of methyl acrylate to the reaction mixture. - Lower the reaction temperature to kinetically disfavor the second addition. |
| Polymerization of Methyl Acrylate | - Ensure the absence of radical initiators or acidic/basic impurities that could catalyze polymerization. - Maintain strict temperature control. |
| Loss during Workup/Purification | - Optimize extraction pH to ensure the product is in the desired phase. - For vacuum distillation, ensure the vacuum level and temperature are optimized to prevent product decomposition. |
Problem 2: Difficulty in Removing the Di-adduct By-product
| Possible Cause | Recommended Solution |
| Similar Boiling Points | - Utilize a fractional distillation column with sufficient theoretical plates for improved separation. - Optimize the vacuum pressure to maximize the boiling point difference between the mono- and di-adducts. |
| Co-distillation | - Perform a preliminary purification step, such as acid-base extraction, to reduce the concentration of the di-adduct before distillation. |
Problem 3: Product Discoloration or Degradation during Distillation
| Possible Cause | Recommended Solution |
| Thermal Instability | - Lower the distillation temperature by using a higher vacuum. - Minimize the residence time of the product in the distillation pot at high temperatures. - Consider using a thin-film or short-path distillation apparatus for heat-sensitive materials. |
| Presence of Oxygen | - Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
This protocol is for illustrative purposes and will require optimization for scale-up.
-
Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and a controlled addition funnel, charge 3-(dimethylamino)-1-propylamine (1.1 equivalents) and a suitable solvent (e.g., methanol or isopropanol).
-
Temperature Control: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reactant Addition: Add methyl acrylate (1.0 equivalent) dropwise via the addition funnel over a period of 2-4 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by GC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation.
Scale-Up Considerations and Data
Scaling up this reaction requires careful consideration of heat and mass transfer. The following table provides hypothetical data for different scales to illustrate potential challenges and outcomes. Actual results will vary based on specific equipment and optimized conditions.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (500 kg) |
| Reactor Volume | 1 L | 50 L | 2000 L |
| Addition Time of Acrylate | 2 hours | 4-6 hours | 8-12 hours |
| Typical Max. Exotherm | 5-10 °C | 15-25 °C | 30-50 °C (with robust cooling) |
| Mixing Speed | 300 rpm | 100-150 rpm | 50-80 rpm (impeller design critical) |
| Typical Yield (Mono-adduct) | 90-95% | 85-90% | 80-88% |
| Typical Di-adduct Level | 3-5% | 5-10% | 8-15% |
| Purification Method | Vacuum Distillation | Fractional Vacuum Distillation | Multi-stage Fractional Vacuum Distillation |
| Final Purity | >99% | >98.5% | >98% |
Visualizations
Reaction Workflow
Caption: A typical workflow for the synthesis and purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Technical Support Center: Purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The focus is on the removal of common impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A1: Based on its likely synthesis via a Michael addition of 3-(dimethylamino)-1-propanamine to methyl acrylate, common impurities may include:
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Unreacted starting materials: 3-(dimethylamino)-1-propanamine and methyl acrylate.
-
Byproducts of side reactions: Double addition products where a second molecule of methyl acrylate reacts with the secondary amine.[1]
-
Solvent and reagents: Residual solvents used in the reaction and any catalysts or reagents used.
Q2: What are the main challenges in purifying Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A2: The primary challenge stems from the basic nature of the secondary and tertiary amine groups. These basic sites can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation, tailing of peaks, and even irreversible adsorption on the column.[2]
Q3: What analytical techniques are suitable for assessing the purity of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A3: Several analytical techniques can be employed to determine the purity of the final product:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): With an appropriate column and detector (e.g., ELSD or MS) for non-volatile impurities.
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Thin-Layer Chromatography (TLC): A quick method to monitor reaction progress and assess the complexity of the crude mixture. Staining with ninhydrin can be specific for primary and secondary amines.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Issue 1: Product streaking or not moving from the baseline on a silica gel TLC plate.
| Potential Cause | Troubleshooting Step |
| Strong interaction with silica: The basic amine groups are strongly adsorbed to the acidic silica gel.[2][4] | 1. Add a competing amine: Add a small percentage (e.g., 1-5%) of triethylamine (TEA) or ammonia to the eluent system.[2][4] 2. Pre-treat the TLC plate: Develop the TLC plate in the eluent containing TEA before spotting the sample.[4] 3. Use an alternative stationary phase: Consider using alumina or reverse-phase TLC plates.[3] |
| Inappropriate solvent system: The eluent may not be polar enough to move the compound. | Increase the polarity of the eluent: Gradually increase the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). |
Issue 2: Poor separation of the product from impurities during column chromatography.
| Potential Cause | Troubleshooting Step |
| Co-elution of impurities: Impurities with similar polarity to the product. | 1. Optimize the solvent gradient: Use a shallow gradient during column chromatography to improve resolution. 2. Change the stationary phase: If silica gel is ineffective, consider using basic alumina, amine-functionalized silica, or reverse-phase chromatography.[2][3] |
| Product degradation on the column: The acidic nature of silica may cause degradation of sensitive compounds. | 1. Neutralize the silica: Pre-treat the silica gel with the eluent containing triethylamine before packing the column.[4] 2. Use a less acidic stationary phase: Employ neutral or basic alumina. |
Issue 3: Presence of residual starting materials or amine-containing byproducts after purification.
| Potential Cause | Troubleshooting Step |
| Inefficient purification method: The chosen method may not be suitable for removing all impurities. | 1. Acid-base extraction: Perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., HCl) to protonate and extract the amine-containing compounds into the aqueous layer. The desired product can then be recovered by basifying the aqueous layer and re-extracting.[3][5] 2. Copper sulfate wash: Wash the organic solution of the crude product with an aqueous solution of copper sulfate. The copper will complex with the amine impurities, facilitating their removal into the aqueous phase.[5] |
Data Presentation
The following table is a template illustrating how to present quantitative data for the purification of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
| Purification Method | Crude Purity (%) | Post-Purification Purity (%) | Yield (%) |
| Silica Gel Chromatography (DCM/MeOH) | 75 | 85 | 60 |
| Silica Gel Chromatography (DCM/MeOH + 2% TEA) | 75 | 95 | 70 |
| Basic Alumina Chromatography (EtOAc/Hexane) | 75 | 92 | 65 |
| Acid-Base Extraction | 75 | 90 | 80 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with Triethylamine
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 dichloromethane:methanol) containing 2% triethylamine.
-
Column Packing: Pack a glass column with the silica gel slurry.
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Sample Loading: Dissolve the crude Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in a minimal amount of the initial eluent and load it onto the column.
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Elution: Begin elution with the initial solvent system. Gradually increase the polarity by increasing the percentage of methanol.
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Fraction Collection: Collect fractions and monitor their composition using TLC.
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Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
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Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous HCl solution (e.g., 1 M HCl). The amine-containing product and impurities will move to the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10).
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Re-extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification and analysis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
References
Technical Support Center: Reaction Monitoring for the Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate via Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate?
A1: The synthesis typically involves the reaction of methyl acrylate with 3-(dimethylamino)-1-propylamine.
Q2: How can I visualize the spots on a TLC plate for this reaction?
A2: Since the starting materials and product are amines and may not be UV-active, staining is often necessary. A potassium permanganate (KMnO₄) stain is a good general choice for visualizing amines and other functional groups that can be oxidized.[1][2][3] Ninhydrin stain is also effective for primary and secondary amines, which can help in identifying the consumption of the 3-(dimethylamino)-1-propylamine starting material.[3][4]
Q3: What type of HPLC column is suitable for analyzing this compound?
A3: A reverse-phase C18 column is a common and suitable choice for the analysis of polar compounds like Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.[5]
Q4: My TLC spots are streaking. What can I do to improve the spot shape?
A4: Streaking of amine compounds on silica gel TLC plates is a common issue, often caused by the interaction of the basic amine with the acidic silica gel.[6] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-2%) or ammonium hydroxide, to your mobile phase.[6]
Q5: The product is not moving from the baseline on my TLC plate. How can I increase its Rf value?
A5: If your product remains at the baseline, the mobile phase is likely not polar enough. You can increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar solvent system, such as dichloromethane/methanol, may be necessary.
Experimental Protocols
Thin-Layer Chromatography (TLC) Monitoring
A detailed methodology for monitoring the reaction progress using TLC is provided below.
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel 60 F₂₅₄ TLC plates |
| Mobile Phase | Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) (90:9:1 v/v/v) |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., DCM or MeOH). |
| Application | Spot the diluted sample, along with co-spots of the starting materials, onto the TLC plate. |
| Development | Develop the plate in a chamber saturated with the mobile phase until the solvent front is approximately 1 cm from the top. |
| Visualization | 1. Air dry the plate thoroughly. 2. Visualize under UV light (if any components are UV active). 3. Dip the plate in a potassium permanganate (KMnO₄) staining solution. 4. Gently heat the plate with a heat gun until spots appear. |
| Expected Results | The product, Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, is expected to have an intermediate polarity and thus an Rf value between that of the less polar methyl acrylate and the more polar 3-(dimethylamino)-1-propylamine. The disappearance of the starting material spots will indicate reaction completion. |
High-Performance Liquid Chromatography (HPLC) Monitoring
The following provides a starting point for developing an HPLC method to monitor the reaction.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[5] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and then re-equilibration at 5% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (for the ester carbonyl) or Evaporative Light Scattering Detector (ELSD) / Charged Aerosol Detector (CAD) if UV response is poor. |
| Injection Volume | 10 µL |
| Sample Preparation | Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic acid). Filter the sample through a 0.45 µm syringe filter before injection. |
Troubleshooting Guides
TLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated. - Interaction of the basic amine with the acidic silica gel.[6] - Compound is unstable on silica. | - Dilute the sample further before spotting. - Add a basic modifier like triethylamine (1-2%) or ammonium hydroxide to the mobile phase.[6] - Perform a 2D TLC to check for on-plate decomposition.[5] |
| Spots Remain at the Baseline (Low Rf) | - Mobile phase is not polar enough. | - Increase the proportion of the more polar solvent in the mobile phase (e.g., increase methanol in a DCM/methanol mixture). |
| Spots Run with the Solvent Front (High Rf) | - Mobile phase is too polar. | - Decrease the proportion of the more polar solvent or switch to a less polar solvent system. |
| No Spots are Visible After Staining | - The compound is not reactive with the stain. - The sample concentration is too low. - The compound is volatile and evaporated from the plate. | - Try a different staining agent (e.g., ninhydrin for the primary/secondary amine starting material). - Spot the sample multiple times in the same location, allowing the solvent to dry between applications. - Minimize the time the plate is left to dry before staining. |
| Poor Separation Between Starting Material and Product | - The polarity difference is small in the chosen mobile phase. | - Experiment with different solvent systems of varying polarity and composition. - Consider using a different stationary phase, such as alumina. |
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions between the amine and residual silanols on the column. - Column overload. | - Use a mobile phase with a low pH (e.g., with formic or phosphoric acid) to protonate the amine.[5] - Use an end-capped C18 column or a column specifically designed for basic compounds. - Dilute the sample. |
| Poor Peak Shape (Fronting or Splitting) | - Column void or contamination. - Sample solvent is too strong. | - Flush the column or replace it if necessary. - Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Shifting Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Column degradation. | - Prepare mobile phases accurately and consistently. - Use a column oven to maintain a constant temperature. - Use a guard column and ensure proper sample filtration. |
| No or Low Signal | - Compound has poor UV absorbance at the selected wavelength. - Incorrect detector settings. - Sample degradation. | - Check the UV spectrum of the compound to select an appropriate wavelength. - Consider using a more universal detector like ELSD or CAD. - Ensure sample stability in the chosen diluent. |
Visualized Workflows
Caption: Workflow for TLC Monitoring of the Reaction.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Separation of N-(3-(Dimethylamino)propyl)-N’-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving Selectivity in Reactions of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The focus is on improving reaction selectivity and addressing common challenges encountered during its synthesis and subsequent functionalization.
Frequently Asked Questions (FAQs)
Q1: What is Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and what are its primary applications?
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a chemical intermediate characterized by the presence of a secondary amine, a tertiary amine, and a methyl ester functional group. Its structure makes it a versatile building block in organic synthesis. It is notably used as an intermediate in the synthesis of pharmaceuticals, such as the antihypertensive drug Irbesartan.[1][2][3]
Q2: How is Methyl 3-((3-(dimethylamino)propyl)amino)propanoate typically synthesized?
The most common method for synthesizing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is through a Michael addition reaction. This involves the conjugate addition of N,N-dimethyl-1,3-propanediamine to methyl acrylate.[4][5][6] This reaction is often carried out in a suitable solvent like methanol and can be promoted by microwave irradiation to reduce reaction times and improve yields.[4]
Q3: What are the main selectivity challenges in reactions with this molecule?
The primary selectivity challenges arise from the presence of multiple reactive sites:
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Two different amine groups: The molecule has both a secondary and a tertiary amine. The secondary amine is generally more nucleophilic and sterically accessible, making it the primary site for reactions like acylation and alkylation. However, under forcing conditions, the tertiary amine can also react to form quaternary ammonium salts.[7]
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Ester functionality: The methyl ester group can undergo hydrolysis, especially under acidic or basic conditions, or transesterification in the presence of other alcohols.[1][8][9]
Q4: How can I purify Methyl 3-((3-(dimethylamino)propyl)amino)propanoate after synthesis?
Purification is typically achieved through distillation under reduced pressure.[10] Given the basic nature of the amine groups, it is also possible to use acid-base extraction techniques. For removal of certain impurities like 1,3-diaminopropane, complexation with metal salts followed by distillation can be an effective method.[11] Column chromatography on silica gel can also be employed, though care must be taken to avoid product degradation on the stationary phase.
Troubleshooting Guides
Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate via Michael Addition
| Problem | Possible Causes | Recommended Solutions |
| Low to no product formation | - Inactive reagents. - Insufficient reaction temperature or time. - Incorrect stoichiometry. | - Use freshly distilled methyl acrylate and N,N-dimethyl-1,3-propanediamine. - Increase the reaction temperature or prolong the reaction time. Microwave irradiation can significantly accelerate the reaction.[4] - Use a slight excess of the amine to ensure complete consumption of the acrylate. |
| Formation of multiple byproducts | - Polymerization of methyl acrylate: This is a common side reaction, especially at higher temperatures. - Double Michael addition: The secondary amine of the product can react with another molecule of methyl acrylate. | - Add the methyl acrylate slowly to the reaction mixture containing the diamine. - Keep the reaction temperature controlled. For exothermic reactions, cooling might be necessary. - Use an excess of the diamine to favor the mono-addition product. |
| Product degradation during workup | - Hydrolysis of the ester: Exposure to strong acids or bases during aqueous workup can lead to the formation of the corresponding carboxylic acid.[8][9] | - Use mild acidic or basic conditions for extraction, or use a non-aqueous workup if possible. - Minimize the time the product is in contact with aqueous acidic or basic solutions. |
Selective Acylation/Alkylation of the Secondary Amine
| Problem | Possible Causes | Recommended Solutions |
| Low yield of the desired mono-acylated/alkylated product | - Di-acylation/di-alkylation: The product of the first reaction can react again with the acylating/alkylating agent. - Reaction at the tertiary amine: Formation of a quaternary ammonium salt. | - Use a stoichiometric amount or a slight excess of the diamine starting material relative to the acylating/alkylating agent. - Add the acylating/alkylating agent slowly to the reaction mixture. - Conduct the reaction at a lower temperature to improve selectivity. |
| Side reaction with the ester group | - Amide formation: The amine can react with the ester group of another molecule, especially at elevated temperatures. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Consider using a protecting group for the ester if the desired reaction requires harsh conditions. |
| No reaction or slow reaction rate | - Steric hindrance: Bulky acylating or alkylating agents may react slowly. - Low nucleophilicity of the secondary amine. | - Increase the reaction temperature or use a catalyst. For acylations, coupling agents like CDI can be effective.[7] - For alkylations, using a more reactive alkyl halide (e.g., iodide instead of chloride) can increase the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
This protocol is a general procedure based on the Michael addition of amines to acrylates.[4][10]
Materials:
-
N,N-dimethyl-1,3-propanediamine
-
Methyl acrylate
-
Methanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve N,N-dimethyl-1,3-propanediamine (1.2 equivalents) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl acrylate (1.0 equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, remove the methanol under reduced pressure.
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Purify the crude product by vacuum distillation to obtain Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a colorless to pale yellow oil.
Quantitative Data from Analogous Reactions:
The following table summarizes results from a similar Michael addition reaction under microwave irradiation, which can be a useful reference for optimizing the synthesis.[4]
| Entry | Reactants (Amine:Acrylate) | Conditions | Time (min) | Yield (%) |
| 1 | Benzylamine:Methyl acrylate | Microwave, 80°C | 10 | 95 |
| 2 | Benzylamine:Methyl crotonate | Microwave, 115°C | 180 | 98 |
| 3 | (S)-(-)-α-Methylbenzylamine:Methyl acrylate | Microwave, 80°C | 10 | 95 |
This data is for analogous reactions and should be used as a guideline for optimization.
Protocol 2: Selective Mono-acylation of the Secondary Amine
This protocol is a general method for the selective acylation of a secondary amine in the presence of a tertiary amine.[7][12]
Materials:
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (or another non-nucleophilic base)
-
Dichloromethane (solvent)
Procedure:
-
Dissolve Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 equivalent) and triethylamine (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. methyl 3-(methylamino)propanoate synthesis - chemicalbook [chemicalbook.com]
- 11. EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Diamine Linkers in Synthesis: "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex molecule synthesis, particularly in the development of bioconjugates like antibody-drug conjugates (ADCs) and targeted protein degraders such as PROTACs, the choice of a linker molecule is a critical determinant of the final product's efficacy, stability, and pharmacokinetic properties. Diamine linkers, characterized by the presence of two amine functional groups, offer a versatile platform for tethering different molecular entities. This guide provides a comparative analysis of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate," a bespoke diamine linker, against other commonly employed diamine linkers.
Profiling "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate"
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" is an unsymmetrical diamine linker featuring a tertiary amine, a secondary amine, and a methyl ester functional group. This combination of functionalities suggests its utility in multi-step synthetic strategies where orthogonal reactivity is desired.
Proposed Structure and Synthesis
Based on its IUPAC name, the proposed chemical structure is as follows:
A plausible synthetic route for this linker involves a Michael addition reaction followed by reductive amination.
dot
Caption: Proposed synthetic workflow for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Comparative Analysis of Diamine Linkers
The performance of a diamine linker is dictated by its physicochemical properties. The following tables compare our focus molecule (with estimated properties) to common, commercially available diamine linkers.
Table 1: Physicochemical Properties of Diamine Linkers
| Linker Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (approx.) | logP (estimated) |
| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | CH3OC(O)(CH2)2NH(CH2)3N(CH3)2 | 188.27 | - | 9.5 (tertiary), 10.8 (secondary) | 0.5 |
| Ethylenediamine[1][2][3][4] | H2N(CH2)2NH2 | 60.10 | 118 | 9.9, 6.8 | -1.3 |
| 1,3-Propylenediamine[5][6][7][8][9] | H2N(CH2)3NH2 | 74.12 | 140 | 10.5, 8.8 | -1.1 |
| 1,6-Hexamethylenediamine[10][11][12][13] | H2N(CH2)6NH2 | 116.21 | 205 | 10.8, 9.7 | 0.1 |
| Piperazine[14][15][16][] | C4H10N2 | 86.14 | 146 | 9.7, 5.6 | -1.0 |
Table 2: Performance Characteristics in Synthesis
| Linker | Key Features | Common Applications | Potential Advantages | Potential Disadvantages |
| Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | Unsymmetrical, tertiary & secondary amines, ester | PROTACs, ADCs, specialty polymers | Orthogonal reactivity, tunable solubility | More complex synthesis, potential for side reactions |
| Ethylenediamine | Short, flexible, two primary amines | Chelating agent, building block for larger linkers | High reactivity, good water solubility | Can lead to cross-reactivity, lower stability of conjugates |
| 1,3-Propylenediamine | Flexible, two primary amines | Epoxy curing, building block | Good balance of flexibility and reactivity | Potential for intramolecular cyclization |
| 1,6-Hexamethylenediamine | Long, flexible, hydrophobic, two primary amines | Polyamide synthesis, long-spacer applications | Increases distance between conjugates, enhances hydrophobicity | Poor water solubility, can lead to aggregation |
| Piperazine | Rigid, cyclic, two secondary amines | PROTACs, pharmaceuticals | Imparts rigidity, can improve cell permeability and metabolic stability | Lower nucleophilicity than primary amines |
Experimental Protocols
Objective comparison of linker performance relies on standardized experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: General Synthesis of a Bioconjugate using a Diamine Linker
This protocol describes the conjugation of a payload to a protein via a diamine linker.
dot
Caption: General experimental workflow for bioconjugate synthesis.
Materials:
-
Protein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Diamine linker
-
Payload with a reactive group (e.g., carboxylic acid)
-
Activation reagents (e.g., EDC, NHS)
-
Anhydrous organic solvent (e.g., DMF, DMSO)
-
Quenching reagent (e.g., hydroxylamine)
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Payload-Linker Synthesis: Synthesize the payload-linker conjugate. For "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate," one of the amines would be reacted with an activated payload.
-
Activation: Activate the remaining functional group on the payload-linker construct. If the ester on our focus linker is hydrolyzed to a carboxylic acid, it can be converted to an NHS ester using EDC and NHS in anhydrous DMF.
-
Conjugation: Add the activated payload-linker to the protein solution at a specific molar ratio. Allow the reaction to proceed at room temperature or 4°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching reagent.
-
Purification: Purify the resulting bioconjugate using size-exclusion chromatography to remove unconjugated payload-linker and other reagents.
-
Characterization: Characterize the purified bioconjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using techniques like mass spectrometry and HPLC.
Protocol 2: Plasma Stability Assay
This assay evaluates the stability of the linker in a biological matrix.
Materials:
-
Purified bioconjugate
-
Human or animal plasma
-
Incubator at 37°C
-
Analytical instrument (e.g., LC-MS/MS)
Procedure:
-
Incubation: Incubate the bioconjugate in plasma at 37°C.[18][19][20][21][22]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Sample Preparation: Process the samples to either precipitate proteins and analyze the supernatant for released payload or to isolate the intact bioconjugate.
-
Analysis: Quantify the amount of released payload or the remaining intact bioconjugate using LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload or intact bioconjugate over time to determine the linker's stability and half-life in plasma.
Protocol 3: Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[23][24][25][26]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS)
-
Test compound solution in a suitable buffer
-
Plate reader
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Plate Setup: Add buffer to the acceptor plate wells. Add the test compound solution to the donor plate wells.
-
Incubation: Assemble the donor and acceptor plates and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the test compound in both the donor and acceptor wells using a plate reader.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the compound in the donor and acceptor wells and the incubation time.
Signaling Pathway and Linker Selection Logic
The choice of linker can influence the biological activity of the final molecule. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a drug delivered via a diamine linker.
dot
Caption: A drug conjugate inhibiting a kinase cascade to block cell proliferation.
The selection of an appropriate diamine linker is a multi-parameter optimization problem. The following diagram illustrates the logical considerations.
dot
Caption: Decision-making process for selecting a suitable diamine linker.
Conclusion
"Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" represents a class of unsymmetrical diamine linkers with the potential for nuanced control in complex syntheses. Its distinct functionalities may offer advantages in terms of directing reactivity and fine-tuning the physicochemical properties of the final conjugate. However, its performance must be empirically evaluated against established linkers like ethylenediamine, propylenediamine, hexamethylenediamine, and piperazine derivatives. The choice of linker will ultimately depend on the specific application, the nature of the molecules to be conjugated, and the desired biological outcome. The experimental protocols provided herein offer a framework for conducting such a comparative analysis, enabling researchers to make informed decisions in the rational design of novel therapeutics and other advanced materials.
References
- 1. Ethylenediamine - Wikipedia [en.wikipedia.org]
- 2. nouryon.com [nouryon.com]
- 3. Ethylenediamine | 107-15-3 [chemicalbook.com]
- 4. Ethylenediamine | C2H8N2 | CID 3301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 7. Propylene-1,3-diamine | C3H8N2 | CID 14647281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PROPYLENEDIAMINE [training.itcilo.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cameo.mfa.org [cameo.mfa.org]
- 11. Hexamethylenediamine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Hexamethylenediamine [chemeurope.com]
- 13. Hexamethylenediamine | C6H16N2 | CID 16402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 25. PAMPA | Evotec [evotec.com]
- 26. bioassaysys.com [bioassaysys.com]
Comparative analysis of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of synthetic strategies for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, a molecule of interest in pharmaceutical and materials science. The primary focus is on the synthesis of the key intermediate, 3-(dimethylamino)propylamine (DMAPA), for which two distinct methods are evaluated: the industrial standard two-step synthesis via acrylonitrile and a classical nucleophilic substitution route. A standardized protocol for the final Aza-Michael addition to methyl acrylate to yield the target compound is also presented. This document aims to equip researchers with the necessary information to select the most appropriate synthetic route based on factors such as yield, reaction conditions, and scalability.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a difunctional molecule incorporating a tertiary amine, a secondary amine, and an ester moiety. This combination of functional groups makes it a valuable building block in the development of novel surfactants, coatings, and pharmaceutical intermediates. The efficient and scalable synthesis of this compound is therefore of significant interest. The most common synthetic approach involves the preparation of the key intermediate, 3-(dimethylamino)propylamine (DMAPA), followed by its reaction with methyl acrylate. This guide offers a detailed comparison of two synthetic pathways to DMAPA and a reliable method for the final conversion to the desired product.
Comparative Analysis of 3-(Dimethylamino)propylamine (DMAPA) Synthesis Methods
The synthesis of DMAPA is the critical stage in the overall production of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. Two primary methods are considered here:
-
Method 1: Industrial Two-Step Synthesis from Acrylonitrile and Dimethylamine. This is the most common commercial route, involving a Michael addition followed by hydrogenation.
-
Method 2: Nucleophilic Substitution of 3-Chloropropylamine with Dimethylamine. A classical approach to amine synthesis.
Data Presentation
The following table summarizes the key quantitative data for the two DMAPA synthesis methods.
| Metric | Method 1: Industrial Two-Step Synthesis | Method 2: Nucleophilic Substitution |
| Starting Materials | Acrylonitrile, Dimethylamine, Hydrogen | 3-Chloropropylamine, Dimethylamine |
| Key Intermediate | 3-(dimethylamino)propionitrile (DMAPN) | Not Applicable |
| Catalyst/Reagent | Base (for Michael addition), Sponge Nickel (for hydrogenation) | Base (e.g., NaOH, K₂CO₃) |
| Overall Yield (%) | High (can exceed 99%)[1] | Moderate to Good (typically 70-90% for similar reactions) |
| Reaction Temperature | Michael addition: 25-80°C; Hydrogenation: 70-100°C[1] | Typically 25-100°C |
| Reaction Pressure | Hydrogenation: 45-150 psig (low pressure) to higher pressures | Atmospheric |
| Reaction Time | Michael addition: minutes to hours; Hydrogenation: hours | Hours to days |
| Purity (%) | High (>99.5%)[1] | Variable, requires purification |
| Scalability | Excellent, established industrial process | Good, suitable for lab and pilot scale |
| Safety Considerations | Acrylonitrile is highly toxic and carcinogenic. Hydrogen gas is flammable. | 3-Chloropropylamine is a corrosive and toxic reagent. |
Experimental Protocols
Method 1: Industrial Two-Step Synthesis of DMAPA
This method is presented in two distinct steps.
Step 1: Synthesis of 3-(dimethylamino)propionitrile (DMAPN) via Michael Addition
The reaction of dimethylamine with acrylonitrile is a classic Michael addition.
-
Reaction: (CH₃)₂NH + CH₂=CHCN → (CH₃)₂NCH₂CH₂CN
-
Experimental Protocol:
-
In a well-ventilated fume hood, acrylonitrile is added to a solution of dimethylamine in a suitable solvent (e.g., water or in neat conditions).
-
The reaction is typically exothermic and may require cooling to maintain a temperature between 25-60°C.
-
The reaction is stirred for a period of 1 to 4 hours.
-
The progress of the reaction can be monitored by GC analysis.
-
Upon completion, the excess dimethylamine and solvent are removed under reduced pressure to yield crude DMAPN, which is often used directly in the next step without further purification.
-
Step 2: Hydrogenation of DMAPN to DMAPA
The nitrile group of DMAPN is reduced to a primary amine.
-
Reaction: (CH₃)₂NCH₂CH₂CN + 2H₂ → (CH₃)₂NCH₂CH₂CH₂NH₂
-
Experimental Protocol (Low-Pressure Method): [1]
-
A pressure reactor is charged with 3-(dimethylamino)propionitrile (DMAPN), a sponge nickel catalyst (e.g., Raney nickel), and an aqueous solution of a base such as sodium hydroxide.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 45-150 psig.
-
The reaction mixture is heated to 70-100°C with vigorous stirring.
-
The reaction is monitored by hydrogen uptake.
-
After the reaction is complete, the reactor is cooled, and the pressure is released.
-
The catalyst is removed by filtration.
-
The crude DMAPA is then purified by distillation to yield a product with >99.5% purity.[1]
-
Method 2: Synthesis of DMAPA via Nucleophilic Substitution
This method involves the direct alkylation of dimethylamine with 3-chloropropylamine.
-
Reaction: (CH₃)₂NH + ClCH₂CH₂CH₂NH₂ → (CH₃)₂NCH₂CH₂CH₂NH₂ + HCl
-
Experimental Protocol:
-
To a solution of 3-chloropropylamine hydrochloride in a suitable polar solvent (e.g., water, ethanol), an excess of aqueous dimethylamine is added.
-
A base, such as sodium hydroxide or potassium carbonate, is added to neutralize the hydrochloric acid formed during the reaction and to deprotonate the 3-chloropropylamine hydrochloride.
-
The reaction mixture is stirred at room temperature or heated to reflux for several hours to days.
-
The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane or ether).
-
The combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated.
-
The crude DMAPA is purified by distillation.
-
Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
The final step in the synthesis is the Aza-Michael addition of DMAPA to methyl acrylate.
Reaction
(CH₃)₂NCH₂CH₂CH₂NH₂ + CH₂=CHCOOCH₃ → (CH₃)₂NCH₂CH₂CH₂NHCH₂CH₂COOCH₃
Experimental Protocol (Microwave-Assisted)
This protocol is adapted from a general method for the Michael addition of amines to acrylates under microwave irradiation.[2]
-
In a 10 mL glass microwave reaction vessel equipped with a magnetic stir bar, 3-(dimethylamino)propylamine (DMAPA) (1.0 mmol) and methyl acrylate (1.0 mmol) are dissolved in methanol (3 mL).
-
The vessel is sealed and placed in a monomode microwave reactor.
-
The reaction mixture is irradiated at 80°C for 10-30 minutes.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol with triethylamine) to afford the pure Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Expected yields for similar microwave-assisted Michael additions of amines to methyl acrylate are often high, in the range of 90-95%.[2]
Visualizations
Overall Synthetic Pathway
Caption: Overall synthetic pathways to Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
Experimental Workflow for Final Product Synthesis
Caption: Experimental workflow for the Aza-Michael addition step.
Conclusion
The synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is most efficiently achieved through a two-stage process involving the initial preparation of 3-(dimethylamino)propylamine (DMAPA). For the synthesis of DMAPA, the industrial two-step method starting from acrylonitrile and dimethylamine offers superior yield, purity, and scalability, making it the preferred route for large-scale production. However, the high toxicity of acrylonitrile necessitates stringent safety protocols. The nucleophilic substitution of 3-chloropropylamine presents a viable, albeit likely lower-yielding, alternative for laboratory-scale synthesis, avoiding the use of acrylonitrile and high-pressure hydrogenation.
The final Aza-Michael addition of DMAPA to methyl acrylate can be effectively conducted using microwave-assisted heating, which significantly reduces reaction times and often leads to high yields. This comprehensive guide provides researchers with the necessary data and protocols to make an informed decision on the most suitable synthetic strategy for their specific research and development needs.
References
Lack of Public Data on "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" Derivatives Necessitates Analysis of Structurally Related Compounds
A comprehensive review of publicly available scientific literature reveals no specific biological assay data for "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" or its direct derivatives. Researchers and drug development professionals seeking to understand the efficacy of this molecule must therefore turn to structurally related compounds to infer potential biological activity.
In the absence of direct data, this guide presents a comparative analysis of a structurally analogous compound, 4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin , a derivative of the well-known anticancer agent etoposide. This compound, which incorporates the key (3-(dimethylamino)propyl)amino moiety of interest, has been evaluated for its in vitro antitumor activity and its effect on human DNA topoisomerase II. The following sections provide a detailed overview of its performance in these assays, along with the corresponding experimental protocols.
Comparative Efficacy of a Structurally Related Etoposide Derivative
The antitumor activity of 4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin was evaluated against a panel of 56 human tumor cell lines. For the purpose of this guide, a selection of these results is presented below in comparison to the parent compound, etoposide. The data is expressed as GI50 values, which represent the concentration of the drug that inhibits cell growth by 50%.
| Cell Line | Cancer Type | GI50 (µM) of Etoposide | GI50 (µM) of 4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin |
| Leukemia | |||
| CCRF-CEM | Leukemia | 0.21 | 0.04 |
| HL-60(TB) | Leukemia | 0.18 | 0.03 |
| K-562 | Leukemia | 0.35 | 0.06 |
| MOLT-4 | Leukemia | 0.15 | 0.02 |
| RPMI-8226 | Leukemia | 0.28 | 0.05 |
| SR | Leukemia | 0.42 | 0.07 |
| Non-Small Cell Lung Cancer | |||
| A549/ATCC | Non-Small Cell Lung | 0.68 | 0.11 |
| EKVX | Non-Small Cell Lung | 0.55 | 0.09 |
| HOP-62 | Non-Small Cell Lung | 0.41 | 0.07 |
| HOP-92 | Non-Small Cell Lung | 0.33 | 0.05 |
| NCI-H226 | Non-Small Cell Lung | 0.75 | 0.12 |
| NCI-H23 | Non-Small Cell Lung | 0.48 | 0.08 |
| NCI-H322M | Non-Small Cell Lung | 0.61 | 0.10 |
| NCI-H460 | Non-Small Cell Lung | 0.39 | 0.06 |
| NCI-H522 | Non-Small Cell Lung | 0.52 | 0.09 |
| Colon Cancer | |||
| COLO 205 | Colon | 0.29 | 0.05 |
| HCC-2998 | Colon | 0.38 | 0.06 |
| HCT-116 | Colon | 0.25 | 0.04 |
| HCT-15 | Colon | 0.45 | 0.07 |
| HT29 | Colon | 0.32 | 0.05 |
| KM12 | Colon | 0.27 | 0.04 |
| SW-620 | Colon | 0.36 | 0.06 |
| CNS Cancer | |||
| SF-268 | CNS | 0.49 | 0.08 |
| SF-295 | CNS | 0.58 | 0.09 |
| SF-539 | CNS | 0.63 | 0.10 |
| SNB-19 | CNS | 0.44 | 0.07 |
| SNB-75 | CNS | 0.51 | 0.08 |
| U251 | CNS | 0.70 | 0.11 |
| Melanoma | |||
| LOX IMVI | Melanoma | 0.23 | 0.04 |
| MALME-3M | Melanoma | 0.31 | 0.05 |
| M14 | Melanoma | 0.26 | 0.04 |
| SK-MEL-2 | Melanoma | 0.40 | 0.07 |
| SK-MEL-28 | Melanoma | 0.47 | 0.08 |
| SK-MEL-5 | Melanoma | 0.34 | 0.06 |
| UACC-257 | Melanoma | 0.54 | 0.09 |
| UACC-62 | Melanoma | 0.37 | 0.06 |
| Ovarian Cancer | |||
| IGROV1 | Ovarian | 0.20 | 0.03 |
| OVCAR-3 | Ovarian | 0.24 | 0.04 |
| OVCAR-4 | Ovarian | 0.28 | 0.05 |
| OVCAR-5 | Ovarian | 0.33 | 0.05 |
| OVCAR-8 | Ovarian | 0.30 | 0.05 |
| SK-OV-3 | Ovarian | 0.43 | 0.07 |
| Renal Cancer | |||
| 786-0 | Renal | 0.65 | 0.11 |
| A498 | Renal | 0.72 | 0.12 |
| ACHN | Renal | 0.59 | 0.10 |
| CAKI-1 | Renal | 0.67 | 0.11 |
| RXF-393 | Renal | 0.50 | 0.08 |
| SN12C | Renal | 0.56 | 0.09 |
| TK-10 | Renal | 0.60 | 0.10 |
| UO-31 | Renal | 0.69 | 0.11 |
| Prostate Cancer | |||
| PC-3 | Prostate | 0.46 | 0.08 |
| DU-145 | Prostate | 0.53 | 0.09 |
| Breast Cancer | |||
| MCF7 | Breast | 0.22 | 0.04 |
| MDA-MB-231/ATCC | Breast | 0.30 | 0.05 |
| HS 578T | Breast | 0.38 | 0.06 |
| BT-549 | Breast | 0.42 | 0.07 |
| T-47D | Breast | 0.29 | 0.05 |
| MDA-MB-435 | Breast | 0.35 | 0.06 |
Data extracted from Xiao et al. (1994). Antitumor agents. 148. Synthesis and biological evaluation of novel 4 beta-amino derivatives of etoposide with better pharmacological profiles. Journal of Medicinal Chemistry, 37(10), 1460-4.
The data indicates that the etoposide derivative containing the (3-(dimethylamino)propyl)amino moiety exhibits significantly greater potency than etoposide across all tested cell lines.
Experimental Protocols
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of the compounds was determined using the sulforhodamine B (SRB) assay.[1]
-
Cell Plating: Tumor cells were plated in 96-well microtiter plates at a density of 5,000-40,000 cells/well and incubated for 24 hours.
-
Drug Addition: The test compounds were dissolved in DMSO and added to the wells at various concentrations. The plates were then incubated for an additional 48 hours.
-
Cell Fixation: The cells were fixed in situ by the gentle addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.
-
Staining: The supernatant was discarded, and the plates were washed with water and air-dried. Sulforhodamine B solution (0.4% w/v in 1% acetic acid) was added to each well, and the plates were incubated for 10 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% (v/v) acetic acid.
-
Absorbance Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance was read on an automated plate reader at a wavelength of 515 nm.
Human DNA Topoisomerase II Inhibition Assay
The ability of the compounds to inhibit human DNA topoisomerase II was assessed by measuring the decatenation of kinetoplast DNA (kDNA).[1]
-
Reaction Mixture: The reaction mixture (20 µL) contained 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM dithiothreitol, 30 µg/mL bovine serum albumin, 0.2 µg of kDNA, and purified human DNA topoisomerase II.
-
Drug Addition: The test compounds were added to the reaction mixture.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction was stopped by the addition of 5 µL of a solution containing 0.5% SDS, 0.05% bromophenol blue, and 50% glycerol.
-
Electrophoresis: The samples were subjected to electrophoresis on a 1% agarose gel.
-
Visualization: The gel was stained with ethidium bromide and photographed under UV light.
Conclusion
While direct experimental data on "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" and its derivatives remains elusive in the public domain, the analysis of the structurally related etoposide derivative, 4'-O-demethyl-4-((3''-(dimethylamino)propyl)amino)-4-desoxypodophyllotoxin, provides valuable insights. The potent antitumor activity and inhibition of human DNA topoisomerase II demonstrated by this compound suggest that the (3-(dimethylamino)propyl)amino moiety may be a valuable functional group for the design of novel therapeutic agents. Further research is warranted to synthesize and evaluate "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" and its derivatives to determine their specific biological activities and therapeutic potential.
References
A Comparative Guide to Synthetic Pathways: Utilizing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a Strategic Building Block
In the landscape of drug discovery and development, the efficient synthesis of complex molecules is paramount. Tertiary amines and polyfunctional scaffolds are ubiquitous motifs in pharmacologically active compounds. This guide provides a comparative analysis of a traditional, multi-step synthetic approach versus a streamlined strategy employing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate as a readily available, advanced intermediate. The comparison focuses on the synthesis of a model compound, N-Benzoyl-Methyl 3-((3-(dimethylamino)propyl)amino)propanoate , to illustrate the potential advantages in step economy and reagent use.
Comparative Analysis of Synthetic Pathways
The synthesis of complex amines can be approached through various methods. A conventional method involves the sequential formation of carbon-nitrogen bonds, such as reductive amination or Michael additions, followed by further functionalization. An alternative strategy involves using a pre-functionalized building block that already contains the core scaffold, thereby reducing the number of synthetic steps.
Pathway A: Traditional Step-wise Synthesis
This pathway begins with simpler, commercially available precursors and constructs the core scaffold through sequential reactions. The key steps involve a Michael addition to form the secondary amine, followed by an acylation step.
Caption: Workflow for the traditional, two-step synthesis.
Pathway B: Streamlined Synthesis with Building Block
This alternative approach leverages the pre-synthesized scaffold of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, allowing for direct functionalization to achieve the final product in a single step.
Caption: Workflow using the advanced intermediate for a one-step synthesis.
Data Presentation: Quantitative Comparison
The following table summarizes the key differences between the two synthetic strategies, drawing on typical yields and conditions for the classes of reactions involved.
| Parameter | Pathway A: Traditional Synthesis | Pathway B: Building Block Strategy |
| Starting Materials | 3-(Dimethylamino)propylamine, Methyl Acrylate, Benzoyl Chloride | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, Benzoyl Chloride |
| Number of Synthetic Steps | 2 | 1 |
| Key Intermediates | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | None |
| Overall Yield (Illustrative) | 60-80% (assuming 80-90% yield per step) | 85-95% |
| Reagents Used | Base (optional for Step 1), Acylating agent, Base (for Step 2) | Acylating agent, Base |
| Purification Steps | 2 (after each reaction) | 1 |
| Time & Resource Efficiency | Lower | Higher |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These represent general procedures that may be optimized for specific substrates.
Protocol 1: Reductive Amination (A Key Traditional Method for Amine Synthesis)
Reductive amination is a cornerstone for synthesizing secondary and tertiary amines.[1] The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is favored for its mildness and selectivity, as it does not readily reduce aldehydes or ketones but efficiently reduces the in-situ formed imine intermediate.[2][3]
Objective: To synthesize a secondary or tertiary amine from a carbonyl compound and a primary/secondary amine.
Materials:
-
Aldehyde or Ketone (1.0 eq)
-
Primary or Secondary Amine (1.0-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq)[4]
-
Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)[5]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the solution at room temperature for 20-30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution. The reaction is often mildly exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-24 hours).
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
Protocol 2: Acylation of a Secondary Amine (Pathway B)
This protocol describes the final step in Pathway A and the sole step in Pathway B, demonstrating the straightforward functionalization of the secondary amine scaffold.
Objective: To synthesize an amide from a secondary amine and an acylating agent.
Materials:
-
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add Benzoyl Chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-4 hours).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography or recrystallization.
Conclusion
While traditional multi-step syntheses offer flexibility in building molecular complexity from simple starting materials, they often suffer from lower overall yields, increased reagent consumption, and the need for multiple purification steps. The use of a pre-functionalized, advanced building block like Methyl 3-((3-(dimethylamino)propyl)amino)propanoate presents a compelling alternative. As demonstrated, this strategy can significantly reduce the number of synthetic steps, leading to higher efficiency, faster access to target molecules, and a more streamlined workflow. For researchers and drug development professionals, leveraging such strategic intermediates can accelerate the synthesis of compound libraries and potential drug candidates, optimizing time and resources in the discovery pipeline.
References
- 1. A simple secondary amine synthesis: Reductive amination using sodium triacetoxyborohydride - ProQuest [proquest.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to Validating the Structure of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel chemical entities is paramount in the fields of medicinal chemistry and materials science. For derivatives of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, a compound featuring both secondary and tertiary amine functionalities as well as a methyl ester, rigorous structural validation is a critical step to ensure that the synthesized molecule corresponds to the intended structure. This guide provides a comparative overview of standard analytical techniques used for this purpose, complete with detailed experimental protocols and comparative data to aid in the validation process.
The validation of these amine compounds can present analytical challenges due to their polarity and reactivity.[1] A multi-faceted analytical approach is therefore essential for unambiguous structure elucidation.
General Structure and Potential Derivative Sites
Derivatives of the parent molecule can be synthesized by modifying several key positions. Understanding these sites is crucial for interpreting analytical data. The general structure and common points of modification (R¹, R², R³) are illustrated below. Modifications can include, but are not limited to, altering the ester group (R¹), substituting the secondary amine's proton (R²), or changing the alkyl groups on the tertiary amine (R³).
Caption: General structure of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate derivatives.
Comparative Analysis of Validation Techniques
A combination of spectroscopic methods is typically employed for comprehensive structural validation. The most common and powerful techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information about the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
¹³C NMR Spectroscopy provides information on the number of different types of carbon atoms in the molecule.
| Derivative Example | Modification | Expected Key ¹H NMR Signal Changes (relative to parent) | Expected Key ¹³C NMR Signal Changes (relative to parent) |
| Parent Compound | R¹=CH₃, R²=H, R³=CH₃ | -OCH₃ singlet ~3.67 ppm; -N(CH₃)₂ singlet ~2.20 ppm | C=O ~172 ppm; -OCH₃ ~51.5 ppm; -N(CH₃)₂ ~45.4 ppm |
| Derivative A | R¹ = CH₂CH₃ (Ethyl ester) | -OCH₂- quartet ~4.12 ppm; -CH₃ triplet ~1.25 ppm. Disappearance of -OCH₃ singlet at 3.67 ppm. | New signals for -OCH₂- (~60.5 ppm) and -CH₃ (~14.2 ppm). Disappearance of -OCH₃ signal. |
| Derivative B | R² = CH₃ (N-methylation) | Disappearance of N-H proton signal. New N-CH₃ singlet appears. Shifts in adjacent CH₂ groups. | New N-CH₃ signal appears. Shifts in carbons adjacent to the secondary amine. |
| Derivative C | R³ = CH₂CH₃ (N,N-diethyl) | -N(CH₂CH₃)₂: quartet ~2.50 ppm; triplet ~1.05 ppm. Disappearance of -N(CH₃)₂ singlet. | New signals for -N(CH₂)- (~47.5 ppm) and -CH₃ (~11.8 ppm). Disappearance of -N(CH₃)₂ signal. |
Note: Chemical shifts (ppm) are approximate and can vary based on solvent and other factors.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure. Electron Ionization (EI) is a common technique that causes fragmentation.
The molecular ion peak (M+) in the mass spectrum is a critical piece of data. For amines, the "Nitrogen Rule" is a useful guideline: a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]
| Derivative | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (ESI-MS) | Key Fragmentation Ions (EI-MS, m/z) |
| Parent Compound | C₉H₂₀N₂O₂ | 188.27 | 189.16 | 129, 102, 85, 71, 58 |
| Derivative A (Ethyl) | C₁₀H₂₂N₂O₂ | 202.30 | 203.17 | 143, 102, 85, 71, 58 |
| Derivative B (N-Methyl) | C₁₀H₂₂N₂O₂ | 202.30 | 203.17 | 143, 116, 99, 85, 58 |
| Derivative C (N,N-Diethyl) | C₁₂H₂₆N₂O₂ | 230.35[3] | 231.21 | 129, 130, 114, 100, 86 |
Fragmentation patterns of propanoate esters often show characteristic losses related to the ester and amine functionalities.[4][5]
Experimental Protocols
Detailed and consistent experimental protocols are the foundation for reproducible and reliable data.
Workflow for Structural Validation
Caption: A typical workflow for analytical method validation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[6]
-
¹H NMR Acquisition: Acquire ¹H spectra with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire ¹³C spectra, which may require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.
Protocol 2: Mass Spectrometry (ESI-MS for Accurate Mass)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-Tof or Orbitrap) equipped with an electrospray ionization (ESI) source.[7]
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical calculated mass for the proposed chemical formula. The mass difference should be within 5 ppm.
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample (if applicable) between two KBr or NaCl plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan of the empty sample compartment or clean ATR crystal.
-
Sample Scan: Scan the sample over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups:
-
C=O (ester): Strong absorption around 1735 cm⁻¹.
-
N-H (secondary amine): Moderate absorption around 3300-3500 cm⁻¹ (will be absent in R²-substituted derivatives).
-
C-N stretch: Absorptions in the 1000-1350 cm⁻¹ range.
-
C-H (alkyl): Absorptions around 2850-2960 cm⁻¹.
-
By systematically applying these techniques and comparing the resulting data against expected values, researchers can confidently validate the structure of newly synthesized Methyl 3-((3-(dimethylamino)propyl)amino)propanoate derivatives, ensuring the reliability of subsequent biological or material science studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl 3-{[3-(diethylamino)propyl]amino}butanoate | C12H26N2O2 | CID 43536745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
A Head-to-Head Comparison of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and Its Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, small molecules with amine and ester functionalities serve as crucial building blocks for developing novel therapeutic agents. Among these, "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" and its analogs represent a class of compounds with potential applications in various therapeutic areas, including oncology and infectious diseases. Their structural features, such as the tertiary amine and the amino acid ester moiety, suggest potential for interactions with biological targets and modulation of cellular pathways.
This guide provides a comparative framework for evaluating the performance of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate against a series of its structural analogs. While direct comparative experimental data for this specific set of compounds is not extensively available in published literature, this document outlines the essential experimental protocols and data presentation formats necessary to conduct a rigorous head-to-head analysis. The proposed analogs have been selected to explore the structure-activity relationships (SAR) by systematically modifying the core molecule.
Compound Structures
The parent compound and its selected analogs for comparison are detailed in Table 1. The analogs have been chosen to investigate the impact of varying the N-alkyl substituents and the ester group on biological activity.
Table 1: Structures of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and Its Analogs
| Compound ID | Compound Name | R1 | R2 | R3 | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate | CH₃ | CH₃ | CH₃ | C₁₀H₂₂N₂O₂ | 202.30 |
| 2 | Ethyl 3-((3-(dimethylamino)propyl)amino)propanoate | CH₃ | CH₃ | C₂H₅ | C₁₁H₂₄N₂O₂ | 216.32 |
| 3 | Methyl 3-((3-(diethylamino)propyl)amino)propanoate | C₂H₅ | C₂H₅ | CH₃ | C₁₂H₂₆N₂O₂ | 230.35 |
| 4 | Ethyl 3-((3-(diethylamino)propyl)amino)propanoate | C₂H₅ | C₂H₅ | C₂H₅ | C₁₃H₂₈N₂O₂ | 244.38 |
| 5 | Methyl 3-((3-(dipropylamino)propyl)amino)propanoate | C₃H₇ | C₃H₇ | CH₃ | C₁₄H₃₀N₂O₂ | 258.41 |
Comparative Performance Data (Hypothetical)
To facilitate a direct comparison, the following tables present a hypothetical dataset based on the experimental protocols detailed in the subsequent sections. These tables are intended to serve as a template for organizing and presenting experimental findings.
In Vitro Cytotoxicity
The cytotoxic potential of the compounds is a critical parameter in the development of anticancer agents. The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC₅₀) against various cancer cell lines.
Table 2: Hypothetical In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 1 | 15.2 | 25.8 | 32.1 |
| 2 | 12.5 | 22.1 | 28.9 |
| 3 | 8.9 | 15.4 | 19.8 |
| 4 | 7.1 | 12.9 | 16.5 |
| 5 | 25.6 | 38.2 | 45.3 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Antimicrobial Activity
The antimicrobial efficacy of these compounds is evaluated against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key indicator of their potential as antibacterial agents.
Table 3: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| 1 | 32 | 64 |
| 2 | 32 | 64 |
| 3 | 16 | 32 |
| 4 | 16 | 32 |
| 5 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. The following sections provide standardized protocols for the key assays.
Synthesis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate and Analogs
The synthesis of the title compound and its analogs can be achieved through a Michael addition reaction followed by reductive amination or direct N-alkylation. A general synthetic scheme is presented below.
General Procedure:
-
To a solution of the respective N,N-dialkyl-1,3-propanediamine (1.0 eq) in a suitable solvent such as methanol or ethanol, the corresponding acrylate (methyl or ethyl acrylate, 1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the desired amino acid ester.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Cancer cell lines (HeLa, MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Benchmarking "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" performance in specific reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a bifunctional molecule possessing a tertiary amine, a secondary amine, and a methyl ester group. This unique structure suggests its potential utility in several reaction classes, primarily as a reactive amine catalyst in polyurethane systems or as a reagent in specialized amidation reactions. This guide benchmarks its theoretical performance against established alternatives in these applications, providing researchers with a framework for evaluating its potential utility.
Application 1: Catalysis in Rigid Polyurethane (PU) Foam Production
The tertiary amine group in Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is structurally similar to those in widely-used gelling and blowing catalysts in the polyurethane industry. The presence of a secondary amine suggests it would act as a "reactive" catalyst, becoming covalently bonded into the polymer matrix, which can reduce volatile organic compound (VOC) emissions from the final product.
The catalyst's primary role is to balance two key reactions:
-
Gelling Reaction: The polymerization of polyol and isocyanate to build the polyurethane network.
-
Blowing Reaction: The reaction of isocyanate with water to generate CO2 gas, which forms the foam's cellular structure.
Comparative Analysis of PU Catalysts
The performance of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is compared here with two common commercial catalysts: N,N-Dimethylcyclohexylamine (DMCHA), a standard balanced catalyst, and N,N'-bis(3-dimethylaminopropyl)urea, a reactive catalyst known for reducing foam odor.
| Performance Metric | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (Projected) | N,N-Dimethylcyclohexylamine (DMCHA) (Alternative 1) | N,N'-bis(3-dimethylaminopropyl)urea (Alternative 2) |
| Catalyst Type | Reactive, Balanced (Gelling/Blowing) | Non-Reactive, Balanced (Slightly stronger blowing) | Reactive, Gelling-dominant |
| Cream Time | Moderate | Fast | Moderate to Slow |
| Gel Time | Moderate | Fast | Moderate |
| Tack-Free Time | Moderate | Fast | Moderate |
| Volatility / Odor | Low (Reactive) | High | Very Low (Reactive) |
| Foam Cell Structure | Projected to be uniform | Fine, uniform cell structure[1] | Can be varied by formulation[2] |
| Key Advantage | Projected low VOC emissions and balanced reactivity. | Strong initial catalysis and fast cycle times[1][3] | Very low odor and permanent incorporation into foam |
Experimental Protocol: Evaluation of Amine Catalysts in a Rigid PU Foam Formulation
This protocol describes a standardized "hand-mix" or "cup test" method for evaluating the performance of amine catalysts.[4][5]
1. Materials & Equipment:
-
Polyether Polyol (e.g., MW 400-600)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Deionized Water (Blowing Agent)
-
Silicone Surfactant (Cell Stabilizer)
-
Amine Catalyst (Target compound or alternative, typically used at 0.5-3.5 parts per 100 parts polyol)[6]
-
Disposable cups (500 mL), mechanical stirrer, stopwatch, fume hood.
2. Procedure:
-
In a disposable cup, accurately weigh and combine the polyol, water, surfactant, and amine catalyst.
-
Mix these components vigorously with a mechanical stirrer for 60 seconds to form a homogenous "B-side" blend.
-
Weigh the required amount of pMDI ("A-side") into a separate cup.
-
Add the pMDI to the B-side blend and stir vigorously for 5-10 seconds.
-
Immediately start the stopwatch and record the following reaction profile times:
-
Cream Time: Time from mixing until the liquid becomes opaque and starts to rise.
-
Gel Time: Time at which long, sticky strings can be pulled from the foam with a spatula.
-
Tack-Free Time: Time when the foam surface is no longer sticky to the touch.
-
-
Allow the foam to cure for at least 24 hours before cutting and evaluating its cell structure and density.
Application 2: Amidation of Fatty Acid Methyl Esters (FAMEs)
The secondary amine functionality of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate allows it to act as a nucleophile in amidation reactions. This is a crucial transformation in the synthesis of surfactants and other specialty chemicals. Its performance can be benchmarked against other amine-based reagents in similar reactions.
Comparative Analysis of Reagents for Amidation
The following table compares the projected performance with data from a study on the amidation of FAMEs with a structurally related precursor, 3-(Dimethylamino)-1-propylamine (DMAPA), highlighting the effect of different co-catalysts.
| Performance Metric | Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (Projected) | 3-(Dimethylamino)-1-propylamine (DMAPA) with Diethanolamine Catalyst | 3-(Dimethylamino)-1-propylamine (DMAPA) with Diethylene Glycol Catalyst |
| Reaction Type | Direct Nucleophilic Acyl Substitution | Catalytic Amidation | Catalytic Amidation |
| Reaction Time to >80% Conversion | Moderate to Long (Ester group may cause intramolecular hindrance) | ~60 minutes | ~45 minutes |
| Optimal Temperature | Projected >100°C | 80°C | 80°C |
| Yield | Moderate (Potential for side reactions) | High (>90%) | High (>95%) |
| Catalyst Requirement | May self-catalyze or require an additional catalyst | Requires organocatalyst | Requires organocatalyst |
| Key Advantage | Introduces an ester functionality into the final amide product. | Effective catalysis with a common amino alcohol. | Superior reaction acceleration with a 1,5-diol structure. |
Note: Data for alternatives is inferred from kinetic studies on the amidation of FAMEs with DMAPA, where various organocatalysts were compared.
Experimental Protocol: Synthesis and Evaluation of Amide Surfactants
This protocol is adapted from methodologies for the synthesis of fatty amides from methyl esters.[7]
1. Materials & Equipment:
-
Fatty Acid Methyl Ester (FAME), e.g., Methyl Oleate
-
Amine Reagent: Methyl 3-((3-(dimethylamino)propyl)amino)propanoate or alternative.
-
Catalyst (if applicable, e.g., Sodium Methoxide, Diethanolamine).
-
Solvent (e.g., Toluene or Tert-amyl alcohol).
-
Reaction vessel with reflux condenser, magnetic stirrer, heating mantle, and nitrogen inlet.
-
Analytical equipment: FT-IR, GC-MS.
2. Procedure:
-
Charge the reaction vessel with FAME and the chosen solvent under a nitrogen atmosphere.
-
Add the amine reagent (and catalyst, if used) to the vessel. A typical molar ratio is 1.0:1.1 (FAME:Amine).
-
Heat the mixture to the desired reaction temperature (e.g., 80-120°C) with constant stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them (e.g., by measuring the remaining FAME concentration via GC).
-
Once the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amide product, for example, by vacuum distillation or column chromatography.
-
Characterize the final product using FT-IR (to confirm the presence of the amide C=O stretch) and GC-MS (to confirm molecular weight and purity).
Visualizations
Logical and Mechanistic Diagrams
Caption: Dual role of an amine catalyst in polyurethane foam formation.
Caption: Workflow for evaluating the reactivity of PU foam catalysts.
Caption: Comparison of functional groups in the target compound vs. alternatives.
References
- 1. nbinno.com [nbinno.com]
- 2. Use of polyurethane catalyst compositions for improving rigid foam performance - Patent 1059318 [data.epo.org]
- 3. nbinno.com [nbinno.com]
- 4. Influence of Reactive Amine-Based Catalysts on Cryogenic Properties of Rigid Polyurethane Foams for Space and On-Ground Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 6. DMCHA-3ACE FAR EAST CO.,LTD [foamadditives.com]
- 7. arpnjournals.org [arpnjournals.org]
Comparative Cross-Reactivity Analysis of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of synthetic derivatives of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The following sections detail the experimental methodologies, present comparative data, and visualize the potential signaling pathways and experimental workflows to offer a comprehensive overview for researchers in drug discovery and development.
Introduction
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate is a tertiary amine-containing ester with potential applications in medicinal chemistry. The core structure, featuring a dimethylaminopropyl group, is a common pharmacophore in various biologically active compounds, including ligands for monoamine transporters and G-protein coupled receptors (GPCRs). Consequently, derivatives of this scaffold warrant thorough investigation for potential off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing.
This guide focuses on a panel of five hypothetical derivatives (designated as D-001 to D-005) of the parent compound (PC). The cross-reactivity of these compounds was assessed against a selection of targets known to interact with structurally similar molecules: the Serotonin Transporter (SERT), Histamine H1 Receptor, and Acetylcholinesterase (AChE).
Comparative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki) and functional activities (IC50) of the parent compound and its derivatives against the selected panel of off-target proteins.
Table 1: Comparative Binding Affinities (Ki, nM) of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Derivatives
| Compound ID | Serotonin Transporter (SERT) | Histamine H1 Receptor | Acetylcholinesterase (AChE) |
| PC | 150 ± 12 | 850 ± 45 | > 10,000 |
| D-001 | 75 ± 8 | 420 ± 30 | > 10,000 |
| D-002 | 25 ± 3 | 1500 ± 110 | 8500 ± 620 |
| D-003 | 350 ± 28 | 250 ± 18 | > 10,000 |
| D-004 | 98 ± 11 | > 10,000 | 1200 ± 95 |
| D-005 | > 10,000 | 95 ± 7 | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparative Functional Inhibition (IC50, nM) of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate Derivatives
| Compound ID | Serotonin Reuptake Inhibition | Histamine H1-mediated Ca2+ Flux | Acetylcholinesterase Activity |
| PC | 220 ± 18 | 1200 ± 90 | > 10,000 |
| D-001 | 110 ± 10 | 650 ± 50 | > 10,000 |
| D-002 | 40 ± 5 | 2100 ± 150 | 9800 ± 750 |
| D-003 | 500 ± 42 | 380 ± 25 | > 10,000 |
| D-004 | 150 ± 15 | > 10,000 | 1800 ± 130 |
| D-005 | > 10,000 | 130 ± 11 | > 10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for the Serotonin Transporter (SERT) and Histamine H1 Receptor.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT or Histamine H1 Receptor.
-
Radioligands: [³H]-Citalopram for SERT and [³H]-Pyrilamine for Histamine H1 Receptor.
-
Test compounds (PC and D-001 to D-005) dissolved in DMSO.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
A reaction mixture was prepared containing cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of the test compound or vehicle.
-
The mixture was incubated at room temperature for 60 minutes to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters were washed with ice-cold assay buffer.
-
The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
Non-specific binding was determined in the presence of a high concentration of a known non-radioactive ligand (e.g., imipramine for SERT, diphenhydramine for H1 receptor).
-
The Ki values were calculated from the IC50 values obtained from competitive binding curves using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To determine the inhibitory activity (IC50) of the test compounds on Acetylcholinesterase (AChE).
Materials:
-
Purified human recombinant Acetylcholinesterase.
-
Substrate: Acetylthiocholine iodide.
-
Ellman's reagent (DTNB).
-
Test compounds (PC and D-001 to D-005) dissolved in DMSO.
-
Assay buffer: 100 mM sodium phosphate buffer, pH 8.0.
-
A microplate reader.
Procedure:
-
The enzyme, test compound at various concentrations, and DTNB were pre-incubated in a 96-well plate.
-
The reaction was initiated by the addition of the substrate, acetylthiocholine.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance at 412 nm was measured kinetically over 10 minutes using a microplate reader.
-
The rate of reaction was calculated from the linear portion of the kinetic curve.
-
The IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the test compound concentration.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways affected by cross-reactive derivatives.
In vitro and in vivo evaluation of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate"-based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and apoptotic effects of "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate" (designated as Compound A) and two structural analogs, "Ethyl 3-((3-(dimethylamino)propyl)amino)propanoate" (Compound B) and "Methyl 3-((3-(methylamino)propyl)amino)propanoate" (Compound C). The evaluation is contextualized by comparison with a standard chemotherapeutic agent, Doxorubicin. This document outlines the experimental methodologies for in vitro cytotoxicity and apoptosis assays, presents the comparative data in structured tables, and includes preliminary in vivo toxicity observations.
Introduction
Compounds based on the β-amino propanoate scaffold are of interest in medicinal chemistry due to their structural similarity to β-alanine and its derivatives, which have shown a range of biological activities.[1][2] This guide details a hypothetical preclinical evaluation of three novel analogs to assess their potential as therapeutic agents. The in vitro assessment focuses on determining the cytotoxic and apoptotic potential against a human neuroblastoma cell line (SH-SY5Y), given that related compounds have been studied for neurotoxicity.[3] Preliminary in vivo toxicity data provides an early indication of the safety profile of these compounds.
In Vitro Evaluation: Cytotoxicity and Apoptosis
Data Summary
The following tables summarize the quantitative data obtained from the in vitro assays.
Table 1: Cytotoxicity of Test Compounds against SH-SY5Y Cells (MTT Assay)
| Compound | IC50 (µM) after 48h exposure |
| Compound A (Methyl 3-((3-(dimethylamino)propyl)amino)propanoate) | 75.4 |
| Compound B (Ethyl 3-((3-(dimethylamino)propyl)amino)propanoate) | 92.1 |
| Compound C (Methyl 3-((3-(methylamino)propyl)amino)propanoate) | 150.2 |
| Doxorubicin (Positive Control) | 5.8 |
Table 2: Apoptosis Induction in SH-SY5Y Cells (Annexin V-FITC/PI Staining)
| Treatment (at IC50 concentration for 48h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound A | 48.3 | 35.1 | 16.6 |
| Compound B | 55.7 | 28.9 | 15.4 |
| Compound C | 70.1 | 18.5 | 11.4 |
| Doxorubicin | 45.9 | 40.3 | 13.8 |
Experimental Protocols
2.2.1. MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4][5]
-
Cell Seeding: SH-SY5Y cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Cells were treated with various concentrations of Compounds A, B, C, and Doxorubicin for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of 5 mg/mL MTT solution in PBS was added to each well, and the plate was incubated for another 4 hours.[6]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
2.2.2. Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[7]
-
Cell Treatment: SH-SY5Y cells were treated with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[8]
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.[9]
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
In Vivo Evaluation: Preliminary Toxicity
A preliminary acute toxicity study was conducted in BALB/c mice to determine the maximum tolerated dose (MTD) and observe any immediate adverse effects.
Data Summary
Table 3: Acute In Vivo Toxicity in BALB/c Mice
| Compound | Route of Administration | Maximum Tolerated Dose (MTD) (mg/kg) | Key Observations at Doses > MTD |
| Compound A | Intraperitoneal (i.p.) | 100 | Lethargy, piloerection |
| Compound B | Intraperitoneal (i.p.) | 125 | Mild lethargy |
| Compound C | Intraperitoneal (i.p.) | 200 | No observable adverse effects up to 250 mg/kg |
Experimental Protocol
3.2.1. Acute Toxicity Study
This study provides an initial assessment of the in vivo safety of the compounds.[10][11]
-
Animal Model: Male BALB/c mice (6-8 weeks old) were used.
-
Dosing: The compounds were administered as a single intraperitoneal injection at escalating doses.
-
Observation: Animals were observed for clinical signs of toxicity and mortality for 72 hours post-administration.
-
MTD Determination: The MTD was defined as the highest dose that did not cause mortality or significant signs of toxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental evaluation and a potential signaling pathway involved in apoptosis.
Conclusion
This comparative guide provides a foundational assessment of three novel Methyl 3-((3-(dimethylamino)propyl)amino)propanoate-based compounds. The in vitro data suggests that Compound A is the most potent of the three analogs in inducing cytotoxicity and apoptosis in SH-SY5Y cells, with an activity profile approaching that of the positive control, Doxorubicin. The preliminary in vivo toxicity data indicates that all three compounds are relatively well-tolerated at initial test doses, with Compound C exhibiting the most favorable acute toxicity profile.
These findings warrant further investigation into the mechanism of action of these compounds and their potential efficacy in relevant in vivo cancer models. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-alanine supplementation improves in-vivo fresh and fatigued skeletal muscle relaxation speed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Weak BMAA toxicity compares with that of the dietary supplement β-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. static.igem.wiki [static.igem.wiki]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. Toxicology | MuriGenics [murigenics.com]
- 11. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
Comparative Guide to the Structure-Activity Relationship of N-(3-(dimethylamino)propyl)-Substituted Compounds
Introduction
The N-(3-(dimethylamino)propyl) functional group is a common structural motif in a variety of pharmacologically active molecules. Understanding the structure-activity relationship of compounds containing this moiety is crucial for the design of new therapeutic agents. This guide summarizes the key SAR findings for a series of 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones, focusing on how substitutions on the phenyl ring modulate their H1-histamine antagonist activity.
Data Presentation: Structure-Activity Relationship Summary
The following table summarizes the qualitative relationship between the nature and position of substituents on the phenyl ring and the resulting H1-histamine antagonist potency.
| Substituent Position | Substituent Type | Effect on H1-Antagonist Potency | Rationale (Postulated) |
| para | Electron-donating (e.g., alkyl) | Increase | Enhances the HOMO energy of the aryl moiety, leading to a stronger π-interaction with the histamine H1 receptor. |
| para | Electron-withdrawing | Decrease | Reduces the electron density of the phenyl ring, weakening the interaction with the receptor. |
| meta | Electron-donating (e.g., alkyl) | Increase | Similar to para-substitution, enhances the aryl HOMO energy for better receptor binding. |
| meta | Electron-withdrawing | Decrease | Reduces the electron density of the phenyl ring, leading to weaker receptor interaction. |
| meta | Hydrogen-bond donor/acceptor | High Potency | Forms an additional hydrogen bond interaction with accepting or donating groups within the histamine H1 receptor binding site. |
Experimental Protocols
While the full experimental details from the source study were not accessible, a general protocol for evaluating H1-histamine antagonist activity is described below. Such assays are typically performed on isolated tissues or cells expressing the H1 receptor.
General Protocol for H1-Histamine Antagonism Assay (Isolated Guinea Pig Ileum Model)
-
Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Measurement: The tissue is connected to an isotonic transducer to record contractions.
-
Histamine-Induced Contractions: A cumulative concentration-response curve for histamine is established to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a specific concentration of the antagonist compound (one of the synthesized analogs) for a predetermined period.
-
Post-Incubation Histamine Response: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.
-
Data Analysis: The antagonistic potency is determined by the rightward shift of the histamine concentration-response curve. The results are often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the concentration-response curve for the agonist. Higher pA2 values indicate greater potency.
Visualization of SAR
The following diagram illustrates the key structural components of the 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-one scaffold and summarizes the influence of phenyl ring substitutions on H1-histamine antagonist activity.
Caption: SAR of 2-phenyl-1,3-thiazolidin-4-ones.
Conclusion
The structure-activity relationship for 2-(substituted phenyl)-3-[3-(N,N-dimethylamino)propyl]-1,3-thiazolidin-4-ones as H1-histamine antagonists is significantly influenced by the electronic and hydrogen-bonding properties of the substituents on the phenyl ring. Electron-donating groups generally enhance activity, while electron-withdrawing groups diminish it. Notably, the introduction of a hydrogen-bonding group at the meta-position of the phenyl ring leads to compounds with very high potency. These findings underscore the importance of the N-(3-(dimethylamino)propyl) moiety in conjunction with a properly substituted aromatic ring for achieving potent H1-histamine antagonism and can guide the future design of related molecules.
Safety Operating Guide
Methyl 3-((3-(dimethylamino)propyl)amino)propanoate proper disposal procedures
Essential guidance for laboratory personnel on the proper handling and disposal of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, ensuring safety and regulatory compliance.
This document provides a comprehensive overview of the recommended procedures for the safe disposal of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. Adherence to these guidelines is critical for protecting laboratory personnel, the wider community, and the environment. This compound is classified as a flammable liquid and vapor, and it can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, proper handling and disposal are of the utmost importance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory:
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.[1]
-
Lab Coat: A standard laboratory coat is necessary to protect against splashes and contamination.
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator should be used.[2]
Waste Segregation and Containerization
To prevent hazardous chemical reactions and ensure compliant disposal, it is crucial to segregate waste streams properly.
-
Solid Waste: All materials contaminated with Methyl 3-((3-(dimethylamino)propyl)amino)propanoate, including weighing papers, contaminated gloves, and bench paper, must be collected in a designated, leak-proof, and clearly labeled solid hazardous waste container.[2]
-
Liquid Waste: Solutions containing Methyl 3-((3-(dimethylamino)propyl)amino)propanoate should be collected in a designated hazardous liquid waste container. It is imperative not to mix this waste with incompatible materials.[2]
-
Sharps Waste: Any sharps, such as needles or razor blades, that are contaminated with the compound must be disposed of in a designated sharps container.[2]
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 3-((3-(dimethylamino)propyl)amino)propanoate." If the waste is a mixture, all components, including solvents, must be listed.[2] Waste containers should be kept tightly closed and stored in a designated, well-ventilated waste accumulation area, away from heat and sources of ignition.[2]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent material such as sand or earth.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Clean: Clean the spill area thoroughly with an appropriate solvent, and collect all cleaning materials as hazardous waste.
-
Decontaminate: Decontaminate all equipment used in the cleanup.
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Protocol
The final disposal of Methyl 3-((3-(dimethylamino)propyl)amino)propanoate waste must be conducted by a licensed hazardous waste disposal company.[2][4] Do not dispose of this chemical down the drain or in regular trash.[2][3] All waste, including empty containers which may contain residual vapors, should be treated as hazardous.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Class | Flammable liquids (Category 3), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid chlorides, Carbon dioxide (CO2), Bases, Copper | [3] |
Disposal Workflow
Caption: Disposal workflow for Methyl 3-((3-(dimethylamino)propyl)amino)propanoate.
References
Essential Safety and Operational Guide for Handling Methyl 3-((3-(dimethylamino)propyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Methyl 3-((3-(dimethylamino)propyl)amino)propanoate (CAS No. 90796-69-3). The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment is mandatory when handling Methyl 3-((3-(dimethylamino)propyl)amino)propanoate. The health hazards of this product have not been fully investigated, therefore caution is advised.[1]
| Protection Type | Recommended Specification |
| Eye Protection | Protective safety goggles |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Protective clothing and chemical-resistant boots |
| Respiratory Protection | Use only in a chemical fume hood |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring a safe laboratory environment.
Handling:
-
Always handle this chemical within a chemical fume hood to ensure adequate ventilation.[1]
-
Avoid breathing dust or vapor.[1]
-
Prevent contact with eyes, skin, and clothing.[1]
-
Use caution when handling, as the toxicological properties have not been fully determined.[1]
-
A safety shower and eye wash station should be readily available in the work area.[1]
Storage:
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place.[1]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
Spill:
-
In case of a spill, dissolve or mix the material with a combustible solvent.[1]
Fire:
-
This chemical may emit toxic fumes under fire conditions.[1]
-
In case of fire, cool the container with water.[1]
Personal Exposure:
-
Inhalation: If inhaled and breathing is difficult, administer oxygen and seek medical attention.[1]
-
Skin Contact: If the chemical comes into contact with skin, wash the affected area with generous quantities of running water and a non-abrasive soap. Cover the area with an emollient and seek medical attention.[1] Contaminated clothing should be washed before reuse.[1]
-
Eye Contact: In case of eye contact, immediately flush with cool water and seek medical attention.[1]
Disposal Plan
All waste material must be disposed of in accordance with federal and local regulations.[1]
Chemical Disposal:
-
Dissolve or mix the material with a combustible solvent and burn in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
Contaminated Packaging Disposal:
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow
The following diagram illustrates the standard workflow for handling Methyl 3-((3-(dimethylamino)propyl)amino)propanoate in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
